Technical Documentation Center

1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride
  • CAS: 1609400-65-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride (CAS 1609400-65-8)

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary The compound 1-Amino-3-(3-methoxyphenoxy)-2-propanol hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

The compound 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS 1609400-65-8) is a highly versatile primary amine building block utilized extensively in medicinal chemistry[1][2]. It belongs to the aryloxypropanolamine class of molecules, which forms the foundational pharmacophore for β -adrenergic receptor antagonists (beta-blockers) and various other receptor-targeted therapeutics[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the physicochemical profile of this compound, explore the causality behind its synthetic methodology, and provide a self-validating experimental protocol for its preparation and utilization in drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties of CAS 1609400-65-8 is critical for downstream formulation and synthetic integration. The compound is isolated as a hydrochloride salt rather than a free base. The free primary amine is susceptible to atmospheric oxidation and exhibits poor aqueous solubility. Protonation via hydrochloric acid yields a highly crystalline, stable salt that ensures long-term shelf life and immediate solubility in physiological buffers or polar organic solvents[2][4].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Chemical Name 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochlorideStandard IUPAC nomenclature[1].
CAS Registry Number 1609400-65-8Unique identifier for the HCl salt form[5].
Molecular Formula C₁₀H₁₅NO₃ · HCl (or C₁₀H₁₆ClNO₃)Confirms 1:1 stoichiometry of base to acid[2].
Molecular Weight 233.69 g/mol Critical for precise stoichiometric calculations[2][4].
Physical State Solid (White to off-white crystalline powder)Indicates high purity; easy to weigh and handle.
Solubility Profile Soluble in H₂O, DMSO, and MethanolIdeal for biological assays and polar reactions.
Storage Conditions Room temperature or 2-8°C, desiccatedHygroscopic nature requires moisture protection[5].

Synthetic Methodology & Experimental Protocol

The synthesis of aryloxypropanolamines is a highly convergent process. The protocol below is designed as a self-validating system: each step includes specific observable milestones to ensure reaction fidelity before proceeding to the next phase[6][7].

Workflow Step1 Step 1: Epoxidation 3-Methoxyphenol + Epichlorohydrin Purify1 Liquid-Liquid Extraction (Ethyl Acetate / Water) Step1->Purify1 Reaction complete (TLC monitored) Step2 Step 2: Ring Opening Epoxide + NH3 (aq) / Methanol Purify1->Step2 Purified Epoxide Purify2 Solvent Evaporation & Chromatographic Purification Step2->Purify2 Regioselective attack at C1 Step3 Step 3: Salt Formation Free Base + HCl in Ether Purify2->Step3 Primary Amine Intermediate Product Target Compound CAS 1609400-65-8 (C10H16ClNO3) Step3->Product Precipitation & Filtration

Synthetic workflow for 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride.

Phase 1: Epoxidation of 3-Methoxyphenol
  • Objective: Anchor the 3-methoxyphenoxy group to a reactive epoxide linker.

  • Causality: Sodium hydroxide is used to deprotonate 3-methoxyphenol, generating a highly nucleophilic phenoxide ion. When reacted with epichlorohydrin, the phenoxide preferentially attacks the carbon bearing the chloride leaving group via an Sₙ2 mechanism, preserving the strained epoxide ring for the next step[6][7].

  • Protocol:

    • Dissolve 1.0 eq of 3-methoxyphenol in a 10% aqueous NaOH solution (1.1 eq) at 10°C.

    • Dropwise, add 1.5 eq of epichlorohydrin while maintaining the temperature below 20°C to prevent epoxide hydrolysis[7].

    • Stir the biphasic mixture vigorously for 12 hours at room temperature.

    • Self-Validation: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active phenol spot and the appearance of a higher Rf​ spot confirms the formation of 2-((3-methoxyphenoxy)methyl)oxirane.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Regioselective Ring Opening
  • Objective: Convert the epoxide into the primary amine.

  • Causality: Ammonia acts as the nucleophile. Due to steric hindrance, the nucleophilic attack occurs regioselectively at the less substituted terminal carbon (C1) of the epoxide, yielding the 1-amino-2-propanol architecture rather than the 2-amino-1-propanol byproduct[6][8].

  • Protocol:

    • Dissolve the crude epoxide in a large excess of methanolic ammonia (7N in MeOH) to minimize secondary amine dimerization.

    • Heat the sealed reaction vessel to 40°C for 6 hours.

    • Self-Validation: Spot the reaction mixture on TLC and stain with Ninhydrin. A distinct purple spot indicates the successful formation of the primary amine.

    • Evaporate the solvent and excess ammonia under reduced pressure to yield the crude free base.

Phase 3: Hydrochloride Salt Precipitation
  • Objective: Stabilize the primary amine.

  • Protocol:

    • Dissolve the crude 1-amino-3-(3-methoxyphenoxy)-2-propanol in anhydrous diethyl ether.

    • Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution at 0°C.

    • Self-Validation: The immediate precipitation of a white crystalline solid confirms salt formation.

    • Filter the precipitate, wash with cold ether, and dry under high vacuum to yield CAS 1609400-65-8.

Mechanistic & Structural Significance in Drug Design

In medicinal chemistry, the aryloxypropanolamine scaffold is not just a structural backbone; it is a highly tuned pharmacophore. CAS 1609400-65-8 provides the exact spatial geometry required for interaction with monoamine receptors[3].

Pharmacophore Aryl 3-Methoxyphenoxy Group Lipophilic Anchor (pi-pi stacking) Linker 2-Propanol Core Hydrogen Bonding (Receptor Interaction) Aryl->Linker Receptor Beta-Adrenergic Receptor Binding Pocket Aryl->Receptor Hydrophobic Pocket Amine Primary Amine (HCl) Ionic Interaction (Aspartate residue) Linker->Amine Linker->Receptor H-Bond Donor/Acceptor Amine->Receptor Salt Bridge

Pharmacophore model of the aryloxypropanolamine scaffold interacting with a receptor.

Component Breakdown:
  • The 3-Methoxyphenoxy Moiety: Acts as the lipophilic anchor. The methoxy group at the meta position provides specific steric bulk and electronic properties that dictate receptor subtype selectivity (e.g., β1​ vs β2​ adrenergic receptors). It engages in π−π stacking and hydrophobic interactions within the receptor pocket.

  • The 2-Propanol Core: The chiral hydroxyl group is strictly required for agonistic or antagonistic activity. It acts as a hydrogen bond donor to specific serine/asparagine residues in the target receptor.

  • The Primary Amine: While most marketed beta-blockers (like propranolol or metoprolol) utilize a secondary amine (e.g., isopropylamine or tert-butylamine), the primary amine of CAS 1609400-65-8 makes it an ideal precursor[7][8]. Researchers can subject this primary amine to reductive amination with various aldehydes or ketones to rapidly generate a diverse library of secondary amine analogs for Structure-Activity Relationship (SAR) studies.

Analytical Quality Control

To ensure the integrity of CAS 1609400-65-8 before use in biological assays or further synthesis, the following analytical validations must be met:

  • ¹H-NMR (DMSO-d₆): Look for the broad exchangeable signal integrating to 3 protons around δ 8.0-8.5 ppm, characteristic of the −NH3+​ group. The methoxy singlet should appear sharply around δ 3.7 ppm.

  • LC-MS: Electrospray ionization (ESI+) should show a base peak at m/z 198.1 [M+H]+ , corresponding to the free base mass (197.23 g/mol )[2][4]. The absence of a peak at m/z 215 confirms no unreacted epoxide remains.

References

  • MDFCW. 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride. Retrieved from: [Link]

  • Google Patents (US5082969A). Industrial process for obtaining an aryloxypropanolamine.
  • Chemistry LibreTexts. 6.2: Reactions of Ketones. Retrieved from:[Link]

  • Google Patents (US3714161A). Morpholine derivatives.

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride in Organic Solvents

Executive Summary 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride is a highly versatile primary amine building block. Featuring a classic aryloxypropanolamine structural core, it serves as a critical intermediate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride is a highly versatile primary amine building block. Featuring a classic aryloxypropanolamine structural core, it serves as a critical intermediate in the synthesis of β-adrenergic receptor antagonists (beta-blockers) and novel multidrug resistance (MDR) modulators[1],[2]. Because it is formulated as a hydrochloride (HCl) salt, its behavior in organic solvents deviates significantly from that of its free-base counterpart. Understanding its thermodynamic solubility profile is paramount for drug development professionals optimizing downstream N-alkylation reactions, rationalizing solvent selection for crystallization, and designing robust purification workflows.

This technical guide synthesizes the physicochemical mechanisms governing the solubility of this compound and provides a field-proven, self-validating methodology for empirical solubility determination.

Physicochemical Foundations & Mechanistic Causality

The solubility of 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl in organic solvents is dictated by a thermodynamic competition between the energy required to disrupt its ionic crystal lattice and the energy released upon solvation[3].

Structurally, the molecule possesses three distinct micro-environments:

  • The 3-Methoxyphenoxy Ring: A lipophilic domain that favors interactions with non-polar or moderately polar organic solvents.

  • The Secondary Hydroxyl Group: A strong hydrogen-bond donor and acceptor.

  • The Primary Ammonium Chloride Group ( −NH3+​Cl− ): A highly polar, ionic center that forms a rigid crystal lattice in the solid state.

To achieve dissolution, an organic solvent must possess a sufficiently high dielectric constant ( ε ) to separate the ion pair, coupled with strong hydrogen-bonding capacity to solvate the chloride anion and the protonated amine. Consequently, polar protic solvents (e.g., Methanol) drive an enthalpy-favorable solvation process, whereas non-polar solvents (e.g., Hexane, Ethyl Acetate) fail to overcome the lattice energy, resulting in practical insolubility[3].

DissolutionMechanisms A Solid State (HCl Salt Lattice) B Solvent Penetration (Dielectric Disruption) A->B Addition of Organic Solvent C Lattice Dissociation (Endothermic ΔH) B->C Overcoming Lattice Energy D Ion Solvation (Exothermic ΔH) C->D H-bonding & Ion-Dipole E Thermodynamic Equilibrium (Saturated Solution) D->E ΔG < 0

Thermodynamic pathways governing the dissolution of the HCl salt in organic solvents.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles of aryloxypropanolamine hydrochlorides, the table below summarizes the expected quantitative solubility profile across various organic solvent classes at standard ambient temperature (25°C).

SolventDielectric Constant ( ε )Expected Solubility (mg/mL)Solvation Mechanism & Causality
Methanol 32.7> 50 (Freely Soluble)High polarity and dual H-bond donor/acceptor capacity rapidly disrupt the ionic lattice.
Ethanol 24.515 - 30 (Soluble)Moderate ion-dipole interactions; slightly lower solubility than methanol due to increased alkyl bulk.
DMSO 46.720 - 40 (Soluble)Strong polar aprotic solvation of the cation; however, poor solvation of the Cl⁻ anion limits maximum capacity.
Isopropanol 18.31 - 5 (Slightly Soluble)Steric hindrance around the hydroxyl group reduces effective H-bonding with the salt lattice.
Ethyl Acetate 6.0< 0.1 (Practically Insoluble)Insufficient dielectric constant to separate the ion pair; lacks H-bond donating ability.
Hexane 1.9< 0.01 (Insoluble)Non-polar environment; completely incapable of interacting with the ionic ammonium chloride center.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To empirically validate the solubility of 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl for specific formulation or synthetic needs, the Isothermal Shake-Flask Method is the industry gold standard[4]. Unlike dynamic dissolution testing, this method ensures true thermodynamic equilibrium, eliminating kinetic supersaturation artifacts.

ShakeFlaskMethod Step1 1. Solid Addition (Excess API) Step2 2. Isothermal Agitation (24-72h at 25°C) Step1->Step2 Step3 3. Phase Separation (0.22 µm PTFE Filtration) Step2->Step3 Equilibrium Reached Step4 4. Dilution & HPLC-UV (Quantification) Step3->Step4 Isolate Solvated Phase Step5 5. Solubility Profiling (Data Synthesis) Step4->Step5

Step-by-step workflow for the Isothermal Shake-Flask Method coupled with HPLC-UV.

Step-by-Step Protocol
  • Preparation of Saturated Systems: Add an excess amount of 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl solid to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Causality: The presence of excess solid is a self-validating check that the solvent has reached its absolute maximum thermodynamic capacity[4].

  • Equilibration: Submerge the vials in a thermostatically controlled orbital shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 to 72 hours.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours to let macroscopic particulates settle. Draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane. Causality: PTFE is strictly required over standard PES or Nylon filters to prevent membrane degradation and extractable contamination when working with aggressive organic solvents like DMSO or Methanol.

  • Analytical Quantification: Dilute the filtered organic solution with the mobile phase to fall within the linear range of the detector. Quantify the concentration using HPLC-UV (e.g., C18 stationary phase, monitoring the aromatic absorbance at ~254 nm) against a validated standard calibration curve[2].

Application Insights for Drug Development

As a Senior Application Scientist, understanding this solubility profile unlocks several strategic advantages in the laboratory:

  • Optimizing Synthetic Workflows: If the goal is to perform a reductive amination to yield a secondary amine beta-blocker, Methanol is the optimal solvent. It fully dissolves the HCl salt and thermodynamically supports the formation of the intermediate imine.

  • Free-Basing for Lipophilic Chemistry: If a downstream reaction strictly requires a non-polar solvent (e.g., Dichloromethane or Toluene), the HCl salt will not dissolve. You must perform a free-basing step. This is achieved by suspending the salt in a biphasic mixture of the organic solvent and an aqueous alkaline solution (e.g., 1M NaOH). The base neutralizes the ammonium ion, and the highly lipophilic free-base amine rapidly partitions into the organic layer[2].

  • Crystallization and Purification: The stark contrast in solubility between Methanol (freely soluble) and Ethyl Acetate (practically insoluble) makes this a perfect binary solvent system for recrystallization. Dissolving the crude intermediate in a minimum volume of hot Methanol and slowly titrating in Ethyl Acetate as an anti-solvent will yield high-purity crystalline 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl.

References

  • Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures Source: Latin American Journal of Pharmacy (via ResearchGate) URL:[3]

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol Source: PMC (National Institutes of Health) URL:[1]

  • Pafenolol Solubility: A Technical Guide for Researchers Source: Benchchem URL:[4]

  • Synthesis and in Vitro Multidrug Resistance Modulating Activity of a Series of Dihydrobenzopyrans and Tetrahydroquinolines Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]

Sources

Foundational

1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride safety data sheet (SDS) download

Technical Whitepaper: Safety, Handling, and Application of 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride Executive Summary 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS: 1609400-65-8) is a pivotal ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Handling, and Application of 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride

Executive Summary

1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS: 1609400-65-8) is a pivotal aryloxypropanolamine building block extensively utilized in medicinal chemistry and drug discovery. Characterized by its versatile functional groups—an ether linkage, a secondary hydroxyl, and a primary amine—this scaffold forms the core pharmacophore of β-adrenergic receptor antagonists and emerging neuroprotective agents[1][2]. This whitepaper provides a comprehensive Safety Data Sheet (SDS) framework, physicochemical profiling, and validated laboratory protocols to ensure structural integrity and personnel safety during handling.

Physicochemical Profiling and Structural Biology

The aryloxypropanolamine architecture is highly privileged in pharmacology. The 3-methoxyphenoxy moiety dictates lipophilicity and receptor pocket affinity, while the propanolamine chain provides critical hydrogen bond donors/acceptors necessary for target engagement[1]. The hydrochloride salt form is specifically engineered to enhance aqueous bioavailability, preventing the premature precipitation of the lipophilic free base in physiological buffers[3].

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride
CAS Registry Number 1609400-65-8 (HCl salt); 63273-69-8 (Free base)[3][4]
Molecular Formula C10H15NO3 · HCl
Molecular Weight 233.69 g/mol [3]
Structural Class Aryloxypropanolamine derivative
Appearance White to off-white crystalline powder
Solubility Soluble in H2O, Methanol, DMSO; Insoluble in Hexane

Safety Data Sheet (SDS) Core Guidelines

As a potent pharmacological precursor, 1-amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride requires stringent environmental health and safety (EHS) oversight. While not classified as a highly toxic substance, its structural homology to active β-blockers necessitates precautions against systemic absorption[5][6].

Hazard Identification (GHS Classification):

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (H336 - Respiratory tract irritation)[6][7]

Toxicological Causality: Exposure to aryloxypropanolamine dust can lead to mucosal irritation. If systemically absorbed in high doses, these compounds can competitively antagonize β-adrenergic receptors, potentially inducing transient bradycardia, hypotension, or masking hypoglycemic tremors[1][5].

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 particulate respirator when handling uncontained powders outside a fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness; replace immediately if contaminated).

  • Ocular: Snug-fitting safety goggles.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and safety, the following protocols have been designed as self-validating systems, incorporating in-process quality control (QC) steps to verify causality and chemical integrity.

Protocol 1: Preparation of Standardized in vitro Stock Solutions Objective: Generate a sterile 10 mM stock solution for cellular assays without compromising the amine's protonation state.

  • Gravimetric Analysis: In a Class II biosafety cabinet, weigh exactly 23.37 mg of 1-amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride into a sterile, static-free amber glass vial.

  • Primary Solvation: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts the crystalline lattice efficiently, ensuring complete dissolution of the lipophilic aryloxy moiety before introducing aqueous stress.

  • Aqueous Dilution: Gradually add 9.0 mL of LC-MS grade H2O, vortexing continuously.

  • Self-Validation (pH Check): Spot 1 μL onto pH paper. The solution should read ~pH 5.5-6.5 due to the HCl salt. If pH > 7.5, the free base may precipitate; adjust with 0.1 M HCl if necessary.

  • Sterilization: Pass the solution through a 0.22 μm PTFE syringe filter. Aliquot into 500 μL fractions and store at -20°C.

Protocol 2: Epoxide Ring-Opening Synthesis (Precursor Generation) Objective: Synthesize the aryloxypropanolamine core via nucleophilic attack.

  • Alkylation: React 3-methoxyphenol with an excess of epichlorohydrin in the presence of K2CO3 (reflux, 4 hours).

  • Self-Validation (TLC): Monitor the disappearance of the phenol spot (Rf ~0.4 in 8:2 Hexane:EtOAc). The resulting epoxide intermediate will appear at Rf ~0.6.

  • Amination: Dissolve the isolated epoxide in methanol. Add a 5-fold molar excess of methanolic ammonia. Stir at 40°C in a sealed pressure tube for 12 hours. Causality: The excess ammonia prevents secondary and tertiary amine over-alkylation, ensuring the primary amine is the major product.

  • Salt Formation: Purify the free base, dissolve in diethyl ether, and bubble anhydrous HCl gas until precipitation ceases. Filter and dry under vacuum.

Mechanistic and Workflow Visualizations

G A 3-Methoxyphenol + Epichlorohydrin B Base-Catalyzed Alkylation A->B C Epoxide Intermediate B->C D Amination (NH3 or Amine) C->D E 1-Amino-3-(3-methoxyphenoxy) -2-propanol D->E F HCl Salt Formation (Precipitation) E->F G Final Target Compound (CAS: 1609400-65-8) F->G

Workflow for the synthesis of 1-amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride.

Pathway Ligand Aryloxypropanolamine Derivative Receptor β-Adrenergic Receptor Ligand->Receptor Competitive Antagonism Gs Gs Protein (Inhibited) Receptor->Gs AC Adenylyl Cyclase (Downregulated) Gs->AC cAMP cAMP Levels (Decreased) AC->cAMP PKA PKA Activation (Suppressed) cAMP->PKA

Mechanism of action for aryloxypropanolamine derivatives at β-adrenergic receptors.

Regulatory and Disposal Compliance

Waste containing aryloxypropanolamines must not be discharged into municipal wastewater. Due to their high environmental stability and potential ecotoxicity to aquatic organisms (disrupting aquatic endocrine and cardiovascular systems)[6], all liquid waste must be collected in designated organic waste carboys and incinerated by a certified hazardous waste contractor.

References

  • NextSDS. "3-(3-AMINOPROPOXY)PROPAN-1-OL — Chemical Substance Information". NextSDS. [Link]

  • PCCARx. "Safety Data Sheet - Metoprolol Tartrate USP". PCCARx.[Link]

  • ACS Omega. "Novel Properties of Old Propranolol Assessment of Antiglycation Activity through In Vitro and In Silico Approaches". ACS Publications. [Link]

  • JSciMed Central. "Analysis of Beta-Blockers in Environment - A Review". JSciMed Central.[Link]

  • PMC. "Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models". National Institutes of Health. [Link]

Sources

Exploratory

Preclinical Toxicological Profile of 1-Amino-3-(3-methoxyphenoxy)-2-propanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive preclinical strategy for characterizing the toxicological profile of the novel chemical entity, 1-Ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preclinical strategy for characterizing the toxicological profile of the novel chemical entity, 1-Amino-3-(3-methoxyphenoxy)-2-propanol. Given the limited publicly available safety data on this compound, this document serves as a roadmap for a rigorous, phased evaluation designed to identify potential hazards and establish a preliminary safety profile. The proposed studies are grounded in international regulatory guidelines and leverage a combination of in vitro and in vivo models to assess potential systemic toxicity, genotoxicity, and target organ-specific liabilities. By integrating mechanistic insights with standardized protocols, this guide aims to provide a robust framework for informed decision-making in the early stages of drug development.

Introduction and Chemical-Physical Properties

1-Amino-3-(3-methoxyphenoxy)-2-propanol is a small molecule with structural similarities to beta-blocker analogues. A thorough understanding of its toxicological profile is paramount before any consideration for further development. This guide details a proposed preclinical safety evaluation, adhering to guidelines from the International Council for Harmonisation (ICH), the Organisation for Economic Co-operation and Development (OECD), and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Chemical Properties:

PropertyValueSource
Molecular FormulaC10H15NO3[6][7]
Molecular Weight197.23 g/mol [8][9]
AppearanceSolid (predicted)
Storage4°C, protect from light

In Vitro Toxicology Screening: A Foundational Assessment

Early in vitro toxicology studies are crucial for identifying potential liabilities, guiding medicinal chemistry efforts, and reducing reliance on animal testing.[10][11][12] These assays provide insights into a compound's effects at the cellular level.[13][14]

Genotoxicity Assessment

Genotoxicity testing is a critical component of preclinical safety assessment required by regulatory authorities to evaluate the potential for a compound to cause genetic damage.[15][16][17] A standard battery of tests is recommended to cover different endpoints of genetic damage.[18]

Experimental Workflow: In Vitro Genotoxicity

cluster_0 In Vitro Genotoxicity Battery Ames Bacterial Reverse Mutation Assay (Ames Test) Detects point mutations Micronucleus In Vitro Micronucleus Assay Detects chromosomal damage Ames->Micronucleus If negative, proceed MLA Mouse Lymphoma Assay (MLA) Detects gene mutations and clastogenicity Micronucleus->MLA If negative, proceed

Caption: Standard in vitro genotoxicity testing workflow.

Step-by-Step Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test): This test identifies substances that induce gene mutations.[18]

    • Select appropriate strains of Salmonella typhimurium and Escherichia coli.[15]

    • Prepare various concentrations of 1-Amino-3-(3-methoxyphenoxy)-2-propanol.

    • Expose the bacterial strains to the test compound with and without a metabolic activation system (S9 fraction).

    • Plate the treated bacteria on a minimal agar medium.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies and compare to the negative control.

  • In Vitro Micronucleus Assay: This assay detects chromosomal damage.[11][19]

    • Culture a suitable mammalian cell line (e.g., CHO, HepG2).[15]

    • Expose the cells to a range of concentrations of the test compound, with and without S9 metabolic activation.

    • Treat the cells with cytochalasin B to block cytokinesis.

    • After an appropriate incubation period, harvest and stain the cells.

    • Analyze for the presence of micronuclei in binucleated cells using microscopy or flow cytometry.[11]

Cardiovascular Safety Pharmacology

Cardiotoxicity is a leading cause of drug withdrawal.[11][19] Early assessment of cardiovascular risk is therefore essential.

  • hERG Channel Inhibition Assay: The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is critical for cardiac repolarization.[20] Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[21]

    • Protocol: Patch Clamp Electrophysiology

      • Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[20]

      • Prepare a range of concentrations of 1-Amino-3-(3-methoxyphenoxy)-2-propanol.

      • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).[21]

      • Apply the test compound and measure the effect on the hERG current.

      • Determine the IC50 value for hERG inhibition.

    • Alternative High-Throughput Screening: Thallium Flux Assay

      • Load hERG-expressing cells with a thallium-sensitive fluorescent dye.[22]

      • Add the test compound.

      • Stimulate the cells to open the hERG channels and allow thallium influx.

      • Measure the fluorescence, which is proportional to hERG channel activity.[22]

Hepatotoxicity and Nephrotoxicity Screening

The liver and kidneys are major organs for drug metabolism and excretion, making them susceptible to drug-induced toxicity.[23][24]

  • Hepatotoxicity Assessment: In vitro models using primary human hepatocytes or liver-derived cell lines (e.g., HepG2) can provide early indicators of liver injury.[14][24]

    • Assay Endpoints:

      • Cytotoxicity: Measured by assays such as MTT or LDH release.

      • Mitochondrial Dysfunction: Assessed by measuring changes in mitochondrial membrane potential.

      • Oxidative Stress: Evaluated by measuring reactive oxygen species (ROS) production.

  • Nephrotoxicity Assessment: In vitro models using primary renal proximal tubule epithelial cells or immortalized cell lines can predict kidney injury.[25][26]

    • Assay Endpoints:

      • Cytotoxicity: Similar to hepatotoxicity assays.

      • Biomarker Release: Measurement of kidney injury biomarkers such as KIM-1 and NGAL.[26]

In Vivo Toxicology Studies: A Whole-System Evaluation

In vivo studies are essential to understand the effects of a compound in a complete biological system.[27][28][29] These studies provide data on the safety profile and help determine appropriate doses for further studies.[28]

Acute Oral Toxicity

This study provides information on the adverse effects of a single oral dose of the substance.[30] The results are used for classification and labeling and to inform dose selection for repeat-dose studies.

Experimental Design: Acute Toxic Class Method (OECD 423) [31][32]

cluster_0 OECD 423 Workflow Start Start with a dose of 300 mg/kg (3 female rats) Outcome1 2-3 animals die Start->Outcome1 Observe for 48h Outcome2 0-1 animals die Start->Outcome2 Observe for 48h Step2_Lower Dose 3 new animals at 50 mg/kg Outcome1->Step2_Lower Step2_Higher Dose 3 new animals at 2000 mg/kg Outcome2->Step2_Higher Classification Classify based on mortality across steps Step2_Lower->Classification Step2_Higher->Classification

Caption: Stepwise procedure for the Acute Toxic Class Method (OECD 423).

  • Protocol:

    • Use a single sex of rodents (preferably female rats).[31]

    • Administer a starting dose (e.g., 300 mg/kg) to a group of 3 animals.

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[33]

    • Depending on the outcome, a subsequent step with a lower or higher dose may be required.

    • A limit test at 2000 mg/kg may be performed if the substance is expected to have low toxicity.[31][32]

Repeat-Dose Toxicity Studies

These studies evaluate the toxic effects of a substance after repeated administration. The duration of the study depends on the intended duration of clinical use.[3]

  • Study Design (e.g., 28-day study in rodents):

    • Animal Model: Typically rats.

    • Groups: At least three dose levels (low, mid, high) and a vehicle control group.

    • Administration: Daily oral gavage for 28 days.

    • Parameters Monitored:

      • Clinical observations

      • Body weight and food consumption

      • Hematology and clinical chemistry

      • Urinalysis

      • Organ weights

      • Gross and microscopic pathology

Target Organ Toxicity Assessment in Vivo

Based on the findings from in vitro screening and repeat-dose studies, specific in vivo models can be employed to investigate target organ toxicity.

  • Cardiotoxicity Models:

    • Animal Models: Mice and rats are commonly used.[34][35][36][37]

    • Assessments:

      • Electrocardiogram (ECG) monitoring for changes in cardiac function.

      • Echocardiography to assess cardiac structure and function.

      • Measurement of cardiac biomarkers (e.g., troponins).[38]

      • Histopathological examination of heart tissue.

  • Hepatotoxicity Models:

    • Animal Models: Rodent models are widely used to study drug-induced liver injury.[39][40][41]

    • Assessments:

      • Measurement of liver enzymes (ALT, AST) in serum.

      • Evaluation of liver function (e.g., bilirubin, albumin).

      • Histopathological analysis of liver tissue for signs of necrosis, inflammation, and steatosis.

  • Nephrotoxicity Models:

    • Animal Models: Rodent models are standard for assessing kidney toxicity.[23][42]

    • Assessments:

      • Measurement of serum creatinine and blood urea nitrogen (BUN).

      • Urinalysis for proteinuria and other abnormalities.

      • Histopathological examination of kidney tissue.

Data Interpretation and Risk Assessment

The collective data from the proposed in vitro and in vivo studies will form the basis of the initial toxicological profile of 1-Amino-3-(3-methoxyphenoxy)-2-propanol.

Integrated Risk Assessment Pathway:

InVitro In Vitro Data (Genotoxicity, hERG, Cyto- and Organotoxicity) HazardID Hazard Identification (What are the potential adverse effects?) InVitro->HazardID InVivo In Vivo Data (Acute & Repeat-Dose Toxicity, Target Organ Effects) InVivo->HazardID DoseResponse Dose-Response Assessment (At what exposure levels do effects occur?) HazardID->DoseResponse RiskCharacterization Risk Characterization (Overall safety profile and potential risks in humans) DoseResponse->RiskCharacterization Decision Go/No-Go Decision for Further Development RiskCharacterization->Decision

Caption: Integrated approach for toxicological risk assessment.

A weight-of-evidence approach will be used to integrate all findings. Positive findings in genotoxicity assays would be a significant concern. The IC50 from the hERG assay will be compared to the expected therapeutic plasma concentrations to determine the safety margin. The No-Observed-Adverse-Effect-Level (NOAEL) from repeat-dose toxicity studies will be crucial for calculating the maximum recommended starting dose (MRSD) for potential first-in-human studies.

Conclusion

The preclinical toxicological evaluation of 1-Amino-3-(3-methoxyphenoxy)-2-propanol requires a systematic and multi-faceted approach. The studies outlined in this guide, from in vitro screening to in vivo characterization, are designed to provide a comprehensive understanding of the compound's safety profile. This rigorous evaluation is essential for identifying potential risks, ensuring regulatory compliance, and making informed decisions about the future development of this molecule.

References

  • PubMed. (2024, December 3). Preclinical liver toxicity models: Advantages, limitations and recommendations. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Anticancer Research. (2021, November 15). Cardio-Oncology Preclinical Models: A Comprehensive Review. Retrieved from [Link]

  • Anilocus. (n.d.). Genotoxicity Studies. Retrieved from [Link]

  • Regulations.gov. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • InfinixBio. (2026, March 7). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024, September 3). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • European Medicines Agency (EMA). (2013, February 11). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • Circulation Research. (2021, May 3). Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association. Retrieved from [Link]

  • OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Evotec. (n.d.). Genotoxicity. Retrieved from [Link]

  • Intertek. (n.d.). In Vitro Toxicology Screening Services. Retrieved from [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved from [Link]

  • Biobide. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]

  • PMC. (n.d.). Kidney microphysiological models for nephrotoxicity assessment. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advancing hepatotoxicity assessment: current advances and future directions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

  • FDA. (2019, October 17). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • Bio-Byword Scientific Publishing. (2025, April 3). Different Experimental Models for Hepatotoxicity; A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Preclinical models of cardiotoxicity from immune checkpoint inhibitor therapy. Retrieved from [Link]

  • PubMed. (2010, January 21). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability. Notice. Retrieved from [Link]

  • PMC - NIH. (n.d.). Experimental models of hepatotoxicity related to acute liver failure. Retrieved from [Link]

  • Taylor & Francis Online. (2014, February 6). Drug-Induced Nephrotoxicity: Clinical Impact and Preclinical in Vitro Models. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Toxicology Services. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1-AMINO-3-(3-METHOXYPHENOXY)PROPAN-2-OL. Retrieved from [Link]

  • PMC. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advances in predictive in vitro models of drug-induced nephrotoxicity. Retrieved from [Link]

  • Hindawi. (n.d.). Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. Retrieved from [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved from [Link]

  • Newcells Biotech. (n.d.). Kidney Toxicity Service. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • PubMed. (2024, July 22). Preclinical models of cardiotoxicity from immune checkpoint inhibitor therapy. Retrieved from [Link]

  • MDPI. (2024, April 29). In Vitro Human Liver Model for Toxicity Assessment with Clinical and Preclinical Instrumentation. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • MDPI. (2023, March 23). CORAL Models for Drug-Induced Nephrotoxicity. Retrieved from [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS: 1609400-65-8) Executive Summary 1-Amino-3-(3-methoxyphenoxy)-2-pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS: 1609400-65-8)

Executive Summary

1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride is a critical aryloxypropanolamine building block widely utilized in the development of beta-adrenergic receptor antagonists and related pharmaceutical scaffolds. Direct amination of epoxides with ammonia gas or aqueous ammonia often suffers from poor selectivity, yielding a difficult-to-separate mixture of primary, secondary, and tertiary amines.

To circumvent this, this application note details a robust, four-step synthetic protocol leveraging a benzyl-protected amine strategy . This method ensures absolute regioselectivity, prevents over-alkylation, and delivers a high-purity hydrochloride salt suitable for downstream pharmacological screening.

Mechanistic Rationale & Synthetic Pathway

The protocol is designed as a self-validating system where each intermediate can be isolated and verified before proceeding. The causality behind the reaction design is as follows:

  • Base-Catalyzed Epoxidation : 3-methoxyphenol is deprotonated by potassium carbonate to form a highly nucleophilic phenoxide ion. This phenoxide attacks the sterically less hindered carbon of epichlorohydrin ()[1]. Epichlorohydrin is an exceptionally reactive electrophilic compound, making it an ideal alkylating agent for this transformation ()[2]. An intramolecular cyclization subsequently yields the epoxide intermediate.

  • Regioselective Ring Opening : The epoxide undergoes nucleophilic ring-opening with benzylamine. The reaction is carried out in methanol, a protic solvent that facilitates the protonation of the alkoxide intermediate during the transition state ()[3]. Benzylamine's steric bulk ensures the reaction halts at the secondary amine stage, preventing dimerization.

  • Catalytic Hydrogenolysis : The benzyl protecting group is cleanly cleaved via palladium-catalyzed hydrogenolysis, yielding the primary amine without affecting the ether linkage or the aromatic ring.

  • Salt Formation : Precipitation with anhydrous HCl in diethyl ether drives the formation of the highly stable, water-soluble hydrochloride salt.

SynthesisPathway SM1 3-Methoxyphenol + Epichlorohydrin Step1 Base-Catalyzed Epoxidation SM1->Step1 Int1 1-(3-methoxyphenoxy) -2,3-epoxypropane Step1->Int1 SN2 & Cyclization Step2 Regioselective Ring Opening (Benzylamine / MeOH) Int1->Step2 Int2 1-(Benzylamino)-3-(3-methoxyphenoxy) -2-propanol Step2->Int2 Steric Control Step3 Catalytic Hydrogenolysis (Pd/C, H2) Int2->Step3 Int3 1-Amino-3-(3-methoxyphenoxy) -2-propanol (Free Base) Step3->Int3 Debenzylation Step4 Salt Formation (HCl in Ether) Int3->Step4 Target 1-Amino-3-(3-methoxyphenoxy) -2-propanol Hydrochloride Step4->Target Precipitation

Caption: Four-step synthetic pathway for 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride.

Quantitative Data & Reagent Summary

ReagentMW ( g/mol )EquivalentsAmountRole
3-Methoxyphenol 124.141.012.4 gStarting Material
Epichlorohydrin 92.523.027.8 gElectrophile / Alkylating Agent
Potassium Carbonate 138.201.520.7 gBase
Benzylamine 107.151.212.8 gNucleophile / Protecting Group
Pd/C (10% wt) N/A0.05 (wt%)1.0 gHydrogenolysis Catalyst
HCl (2M in Ether) 36.461.575.0 mLSalt Formation Agent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-(3-methoxyphenoxy)-2,3-epoxypropane
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxyphenol (12.4 g, 100 mmol) in 100 mL of anhydrous acetone.

  • Base Addition : Add anhydrous potassium carbonate ( K2​CO3​ , 20.7 g, 150 mmol). Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the phenol, generating the reactive phenoxide intermediate.

  • Alkylation : Introduce epichlorohydrin (27.8 g, 300 mmol) dropwise via an addition funnel. Causality Note: The 3-fold molar excess of epichlorohydrin is critical to statistically suppress the formation of symmetric di-glycidyl ether byproducts.

  • Reaction : Heat the reaction mixture to a gentle reflux (approx. 60°C) and maintain for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system.

  • Isolation : Upon complete consumption of the starting material, cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting viscous residue in 100 mL of ethyl acetate, wash sequentially with distilled water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude epoxide as a pale yellow oil.

Step 2: Regioselective Ring Opening with Benzylamine
  • Preparation : Dissolve the crude 1-(3-methoxyphenoxy)-2,3-epoxypropane (approx. 18.0 g) in 100 mL of high-purity methanol in a 250 mL round-bottom flask.

  • Amine Addition : Add benzylamine (12.8 g, 120 mmol) dropwise to the stirred solution at room temperature.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to 65°C for 6-8 hours. Causality Note: The steric bulk of the benzyl group prevents secondary nucleophilic attacks, ensuring the reaction halts strictly at the secondary amine stage.

  • Purification : Once TLC confirms the disappearance of the epoxide, cool the mixture and remove the methanol under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Dichloromethane:Methanol, 95:5) to afford pure 1-(benzylamino)-3-(3-methoxyphenoxy)-2-propanol.

Step 3: Catalytic Hydrogenolysis (Debenzylation)
  • Preparation : Transfer the purified benzyl-protected intermediate into a heavy-walled hydrogenation flask and dissolve it in 150 mL of absolute ethanol.

  • Catalyst Addition : Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst. Safety Note: Pd/C is highly pyrophoric when dry; add it under a steady stream of argon or nitrogen.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas. Pressurize the vessel to 30-40 psi using a Parr hydrogenator. Agitate the mixture vigorously at room temperature for 12 hours.

  • Filtration : Vent the hydrogen gas safely and purge the system with argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

  • Isolation : Concentrate the combined filtrates under reduced pressure to yield the free base, 1-amino-3-(3-methoxyphenoxy)-2-propanol, as a viscous liquid.

Step 4: Hydrochloride Salt Formation
  • Preparation : Dissolve the free base in 50 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask. If solubility is poor, add a minimal amount of anhydrous isopropanol (up to 10 mL) until the solution is clear.

  • Cooling : Place the flask in an ice-water bath and cool the solution strictly to 0°C.

  • Precipitation : Slowly add 75 mL of 2M HCl in diethyl ether dropwise under continuous, vigorous magnetic stirring. A white crystalline precipitate will form immediately upon addition.

  • Isolation & Drying : Allow the suspension to stir for an additional 30 minutes at 0°C to ensure complete crystal maturation. Filter the solid under vacuum using a Büchner funnel, wash with 30 mL of ice-cold anhydrous diethyl ether, and dry in a vacuum desiccator over silica gel to yield the final 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride.

Troubleshooting & Critical Parameters

  • Emulsions during Step 1 Workup:

    • Causality: Unreacted epichlorohydrin and trace polymeric byproducts can alter the surface tension between the aqueous and organic phases.

    • Solution: Filter the biphasic mixture through a thin pad of Celite before separation, or add a small volume of saturated aqueous NaCl (brine) to increase the density of the aqueous layer.

  • Over-alkylation in Step 2:

    • Causality: If the reaction temperature exceeds 70°C, the secondary amine product gains sufficient kinetic energy to attack another epoxide molecule, overcoming the steric hindrance of the benzyl group.

    • Solution: Strictly maintain the reaction temperature at or below 65°C and carefully monitor the stoichiometry of benzylamine.

  • Incomplete Debenzylation in Step 3:

    • Causality: Catalyst poisoning by trace chloride impurities carried over from Step 1.

    • Solution: Ensure the intermediate is thoroughly purified via column chromatography before hydrogenation. If the reaction stalls, filter the mixture and resubmit it to hydrogenation with a fresh batch of Pd/C.

References

  • Title: Epichlorohydrin | Source: Wikipedia | URL: [Link]

Sources

Application

Application Notes &amp; Protocols for In Vitro Characterization of 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl

Abstract & Introduction 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl is a propanolamine derivative, a chemical class renowned for its interaction with the adrenergic system. Structurally analogous to well-characterized be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl is a propanolamine derivative, a chemical class renowned for its interaction with the adrenergic system. Structurally analogous to well-characterized beta-adrenergic receptor antagonists (β-blockers), this compound warrants thorough in vitro evaluation to determine its pharmacological profile, including receptor affinity, functional potency, and cellular toxicity.[1][2]

This guide provides a comprehensive suite of protocols designed for researchers and drug development scientists to systematically characterize this compound. We move beyond simple procedural lists to explain the scientific rationale behind key steps, ensuring robust and reproducible data generation. The protocols detailed herein cover the essential triad of preliminary in vitro analysis: cytotoxicity assessment to define the therapeutic window, radioligand binding assays to quantify receptor affinity, and functional cell-based assays to measure antagonistic potency at β-adrenergic receptors.

Compound Information & Handling

Prior to any experimental work, it is critical to understand the properties and safety requirements of the test article.

Compound Properties
PropertyValue
Chemical Name 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl
Molecular Formula C₁₀H₁₅NO₃ · HCl
Molecular Weight 233.69 g/mol
CAS Number Not broadly available; structural analogs exist.
Physical Form Solid.
Purity ≥98% (Recommended)
Storage Conditions 4°C, protect from light and moisture.
Safety, Handling, and Disposal

Warning: This compound may be harmful if swallowed and can cause skin and eye irritation.[3][4]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound or its solutions.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place as recommended.[5] The compound may be hygroscopic.

  • Disposal: Dispose of the compound and any contaminated materials through an authorized waste management company in accordance with local, state, and federal regulations.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental to assay reproducibility. The hydrochloride salt form is generally water-soluble. However, preparing a primary stock in a non-aqueous solvent like DMSO is common practice for long-term storage and compatibility with various assay formats.

Protocol: 10 mM Primary Stock Solution in DMSO

  • Calculation: Determine the mass of 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl needed.

    • Mass (mg) = Desired Concentration (M) × Molecular Weight (g/mol) × Volume (L) × 1000 (mg/g)

    • For 10 mL of a 10 mM stock: 0.010 mol/L × 233.69 g/mol × 0.010 L × 1000 mg/g = 23.37 mg

  • Weighing: Accurately weigh the calculated amount of the solid compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile 15 mL conical tube. Add a small volume of 100% cell culture-grade DMSO (e.g., 5 mL) and vortex thoroughly until the solid is completely dissolved.

  • Final Volume: Adjust the final volume to 10 mL with DMSO. Vortex again to ensure homogeneity.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: For experiments, thaw a fresh aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium. Causality Note: The final concentration of DMSO in the assay well should typically be kept below 0.5% (v/v) to avoid solvent-induced cellular artifacts.

Principle of Beta-Adrenergic Receptor Assays

Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine and norepinephrine. The primary subtypes, β1-AR and β2-AR, are coupled to the stimulatory G-protein, Gs. Agonist binding to the receptor triggers a conformational change, activating Gs, which in turn activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP), initiating a downstream signaling cascade.[2]

A β-blocker, or antagonist, binds to the β-AR but does not elicit a response. Instead, it competitively blocks the binding of endogenous agonists, thereby inhibiting the signaling cascade.[2]

Gs_Pathway cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Binds & Activates Antagonist Antagonist (Test Compound) Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Response Phosphorylates Targets

Caption: The β-adrenergic receptor Gs-cAMP signaling pathway.

Protocol 1: Cell Line Maintenance & Assay Preparation

The choice of cell line is critical. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used as they have low endogenous β-AR expression and can be stably transfected to express a single receptor subtype (human β1-AR or β2-AR).[6]

  • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain receptor expression.

  • Culture Conditions: 37°C, 5% CO₂, and 95% humidity.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Assay Seeding:

    • Wash confluent cells with sterile Phosphate-Buffered Saline (PBS).

    • Detach cells using a gentle enzyme like TrypLE™.

    • Neutralize the enzyme with culture medium and centrifuge the cell suspension (e.g., 200 x g for 5 minutes).

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells to the required density (determined by optimization, typically 10,000-30,000 cells/well) and dispense into the appropriate microplate (e.g., 96-well or 384-well).

    • Incubate the plates for 18-24 hours to allow for cell attachment.

Protocol 2: In Vitro Cytotoxicity Assay (MTS/XTT)

This assay is essential for determining the concentration range of the compound that is non-toxic to the cells, ensuring that any observed effects in functional assays are due to specific receptor modulation, not cell death.

Cytotoxicity_Workflow A Seed cells in 96-well plate B Incubate 24h A->B D Add compound to cells B->D C Prepare serial dilutions of test compound C->D E Incubate 24-48h D->E F Add MTS/XTT reagent E->F G Incubate 1-4h at 37°C F->G H Measure absorbance (490 nm) G->H I Calculate % Viability and determine CC₅₀ H->I

Caption: Workflow for a typical cell viability (cytotoxicity) assay.

Methodology:

  • Plate Cells: Seed cells in a clear 96-well plate at an optimized density and incubate overnight.

  • Compound Dilution: Prepare a 2X concentration serial dilution plate of 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl in serum-free medium. Include vehicle control (e.g., 0.2% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent).

  • Treatment: Remove the culture medium from the cell plate and add an equal volume of the 2X compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for a period relevant to your functional assays (typically 24 to 48 hours) at 37°C.

  • Reagent Addition: Add MTS or XTT reagent to each well according to the manufacturer's protocol.

  • Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a no-cell/toxin control as 0% viability.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

Protocol 3: Radioligand Receptor Binding Assay

This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki).

Binding_Assay_Workflow A Prepare cell membranes or whole cells D Add cell membranes/cells A->D B Set up assay plate: Total Binding (TB) Non-Specific Binding (NSB) Compound Dilutions C Add radioligand (e.g., ³H-CGP 12177) B->C C->D E Incubate at RT D->E F Harvest onto filter mats using cell harvester E->F G Wash to remove unbound ligand F->G H Dry filter mats G->H I Add scintillation fluid and count (CPM) H->I J Calculate Ki from IC₅₀ I->J

Caption: General workflow for a radioligand competition binding assay.

Methodology:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: ³H-CGP 12177 (a non-selective β-AR antagonist), used at a concentration near its Kd.

    • Non-Specific Blocker: A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to define non-specific binding.

  • Membrane Preparation (Optional but recommended): Homogenize cultured cells in ice-cold buffer, centrifuge to pellet membranes, and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): Radioligand + Cell Membranes + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + Cell Membranes + Non-Specific Blocker.

    • Competition: Radioligand + Cell Membranes + Serial dilutions of 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the dried filter mats into scintillation vials, add scintillant, and measure the radioactivity (Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = TB (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: cAMP Functional Antagonist Assay

This assay measures the ability of the compound to block agonist-induced production of the second messenger cAMP, providing a measure of its functional potency.

cAMP_Assay_Workflow A Seed cells in assay plate B Incubate 24h A->B C Pre-treat cells with serial dilutions of Antagonist (Test Compound) B->C D Stimulate with Agonist (e.g., Isoproterenol at EC₈₀) C->D E Incubate at 37°C D->E F Lyse cells and measure intracellular cAMP (e.g., HTRF, ELISA) E->F G Plot response vs. log[Antagonist] F->G H Calculate functional IC₅₀ G->H

Caption: Workflow for a functional cAMP antagonist assay.

Methodology:

  • Plate Cells: Seed cells expressing either β1-AR or β2-AR into a suitable white 384-well assay plate and incubate overnight.

  • Reagent Preparation:

    • Agonist: Prepare a solution of a non-selective β-AR agonist like Isoproterenol at a concentration that elicits ~80% of its maximal response (EC₈₀), which must be predetermined.

    • Antagonist: Prepare serial dilutions of 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl.

  • Antagonist Pre-incubation: Add the antagonist dilutions to the cells and incubate for 15-30 minutes at 37°C. This allows the compound to reach equilibrium binding with the receptors.

  • Agonist Stimulation: Add the EC₈₀ concentration of Isoproterenol to all wells (except for basal control wells) and incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the accumulated intracellular cAMP using a commercial detection kit (e.g., HTRF®, LANCE®, or ELISA). Follow the manufacturer's protocol precisely.

  • Data Analysis:

    • Normalize the data using the basal (no agonist) and stimulated (agonist only) controls.

    • Plot the normalized response (% inhibition) against the log of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀, which represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated response.

Summary of Data Interpretation

The collective data from these assays provides a comprehensive initial pharmacological profile.

ParameterAssayCell LineInterpretation
CC₅₀ CytotoxicityCHO-β1/β2, HEK-β1/β2Defines the upper concentration limit for assays; a high CC₅₀ is desirable.
Ki (β1) Radioligand BindingCHO-β1 / HEK-β1Quantifies binding affinity for the β1-AR. A lower Ki indicates higher affinity.
Ki (β2) Radioligand BindingCHO-β2 / HEK-β2Quantifies binding affinity for the β2-AR. A lower Ki indicates higher affinity.
IC₅₀ (β1) cAMP FunctionalCHO-β1 / HEK-β1Measures functional potency at the β1-AR. A lower IC₅₀ indicates higher potency.
IC₅₀ (β2) cAMP FunctionalCHO-β2 / HEK-β2Measures functional potency at the β2-AR. A lower IC₅₀ indicates higher potency.

Integrated Analysis:

  • Selectivity: Compare the Ki values for β1 vs. β2 receptors (Selectivity Ratio = Ki(β2) / Ki(β1)). A ratio >1 indicates β1 selectivity.

  • Affinity vs. Potency: Compare the Ki from the binding assay to the IC₅₀ from the functional assay. These values should be in a similar range for a competitive antagonist.

  • Therapeutic Index (In Vitro): Compare the cytotoxic concentration (CC₅₀) to the effective concentration (IC₅₀). A large CC₅₀ / IC₅₀ ratio suggests a favorable safety window.

References

  • Baker, J. G., et al. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. The FASEB Journal. [Link]

  • Ferguson, S. M., et al. Immunoblotting from cell lysates. Protocols.io. [Link]

  • Princeton University. Sample preparation guideline for extraction of polar metabolites from adherent or. Princeton University. [Link]

  • Li, M. (2024). Propranolol and its Mechanism of Action. Journal of Molecular and Organic Chemistry. [Link]

Sources

Method

Preparation of beta-blocker analogs from 1-Amino-3-(3-methoxyphenoxy)-2-propanol

An Application Guide for the Synthesis of Beta-Blocker Analogs from 1-Amino-3-(3-methoxyphenoxy)-2-propanol Abstract This technical guide provides detailed methodologies for the synthesis of novel beta-blocker analogs ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Beta-Blocker Analogs from 1-Amino-3-(3-methoxyphenoxy)-2-propanol

Abstract

This technical guide provides detailed methodologies for the synthesis of novel beta-blocker analogs utilizing the versatile starting material, 1-Amino-3-(3-methoxyphenoxy)-2-propanol. Beta-adrenergic blocking agents are a cornerstone in the management of cardiovascular diseases, and the development of new analogs is critical for improving receptor selectivity, pharmacokinetic profiles, and therapeutic efficacy.[1] This document, intended for researchers in medicinal chemistry and drug development, details three robust synthetic strategies for modifying the primary amine of the starting material: Reductive Amination, Direct N-Alkylation, and N-Acylation. Each section offers a theoretical background, explaining the causality behind the procedural choices, followed by a step-by-step, self-validating experimental protocol. Guidance on product purification and characterization is also provided to ensure the synthesis of high-purity compounds.

Introduction: The Rationale for Analog Synthesis

The propanolamine scaffold, specifically the 1-amino-3-aryloxy-2-propanol core, is the quintessential pharmacophore of most clinically significant beta-blockers.[1] The primary amine of our designated starting material, 1-Amino-3-(3-methoxyphenoxy)-2-propanol, serves as a key chemical handle for introducing structural diversity. Modifications at this nitrogen atom directly influence the compound's interaction with β-adrenergic receptors, affecting its potency, selectivity (β1 vs. β2), and intrinsic sympathomimetic activity.

The synthetic pathways outlined herein are chosen for their reliability, scalability, and broad substrate scope, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Overview of Synthetic Strategies

The derivatization of 1-Amino-3-(3-methoxyphenoxy)-2-propanol primarily involves forming new carbon-nitrogen or acyl-nitrogen bonds at the primary amine. The following diagram illustrates the three main synthetic routes detailed in this guide.

G cluster_main Synthetic Pathways for Beta-Blocker Analogs cluster_products A Starting Material 1-Amino-3-(3-methoxyphenoxy)-2-propanol B N-Alkyl Analogs (Secondary Amines) A->B  Strategy 1:  Reductive Amination  (R-CHO/R-CO-R', Reductant) C N-Alkyl Analogs (Secondary Amines) A->C  Strategy 2:  Direct N-Alkylation  (R-X, Base) D N-Acyl Analogs (Amides) A->D  Strategy 3:  N-Acylation  (R-COCl, Base)

Caption: Core synthetic strategies from the primary amine starting material.

Strategy 1: Reductive Amination for N-Alkyl Analog Synthesis

Reductive amination is a highly efficient and widely used one-pot method for forming carbon-nitrogen bonds.[2] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[3][4]

Expertise & Rationale: This method is often superior to direct alkylation (Strategy 2) because it inherently prevents over-alkylation, which is a common side reaction with alkyl halides.[4] The choice of reducing agent is critical. Mild reductants like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound, allowing the entire reaction to proceed in a single pot.[3][4]

Protocol 3.1: Synthesis of N-Isopropyl-1-Amino-3-(3-methoxyphenoxy)-2-propanol

This protocol describes the reaction with acetone to introduce an isopropyl group, a common substituent in many beta-blockers.

Materials & Equipment:

  • 1-Amino-3-(3-methoxyphenoxy)-2-propanol (1.0 eq.)

  • Acetone (1.5 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-Amino-3-(3-methoxyphenoxy)-2-propanol (1.0 eq.) in DCM.

  • Imine Formation: Add acetone (1.5 eq.) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The addition may be exothermic. Maintain the temperature at 20-25°C.

  • Reaction Completion: Continue stirring at room temperature for 12-24 hours until the starting amine is fully consumed, as confirmed by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Strategy 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the nucleophilic attack of the primary amine on an alkyl halide. While straightforward, this reaction is often difficult to control, as the secondary amine product is typically more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and quaternary ammonium salts.[5]

Expertise & Rationale: To achieve selective mono-alkylation, specific conditions are required. Using a large excess of the primary amine can favor the desired product, but this is impractical with valuable starting materials. A more refined approach involves using specific base systems, such as cesium hydroxide, which can promote selective mono-N-alkylation.[6] Alternatively, carefully controlling the stoichiometry (using only a slight excess of the alkyl halide) and reaction time is crucial.[2][7]

Protocol 4.1: Synthesis of N-Benzyl-1-Amino-3-(3-methoxyphenoxy)-2-propanol

Materials & Equipment:

  • 1-Amino-3-(3-methoxyphenoxy)-2-propanol (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium hydroxide (CsOH) (2.0 eq.)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Reactant Preparation: To a solution of 1-Amino-3-(3-methoxyphenoxy)-2-propanol (1.0 eq.) in acetonitrile, add K₂CO₃ (2.0 eq.).

  • Addition of Alkyl Halide: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 50-60°C and stir for 4-8 hours. Monitor the reaction closely by TLC, paying attention to the formation of both the desired secondary amine and the dialkylated byproduct.[2]

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to separate the desired mono-alkylated product from any starting material and di-alkylated byproduct.

Strategy 3: N-Acylation for Amide Analog Synthesis

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This reaction is typically fast, high-yielding, and highly specific.

Expertise & Rationale: The reaction of an amine with an acyl chloride is a nucleophilic addition-elimination reaction.[8][9] The reaction produces one equivalent of hydrochloric acid (HCl), which will protonate any available amine, rendering it non-nucleophilic.[9] Therefore, it is essential to include at least two equivalents of the starting amine or, more commonly, one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl produced.[9]

G cluster_main N-Acylation Workflow A Dissolve Amine & Base in Solvent B Cool to 0°C A->B C Add Acyl Chloride Dropwise B->C D Stir at RT C->D E Aqueous Work-up & Extraction D->E F Dry, Concentrate & Purify E->F G Final Amide Product F->G

Caption: General experimental workflow for N-Acylation.

Protocol 5.1: Synthesis of N-Acetyl-1-Amino-3-(3-methoxyphenoxy)-2-propanol

Materials & Equipment:

  • 1-Amino-3-(3-methoxyphenoxy)-2-propanol (1.0 eq.)

  • Acetyl chloride (1.1 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet

Procedure:

  • Reactant Preparation: Dissolve 1-Amino-3-(3-methoxyphenoxy)-2-propanol (1.0 eq.) and triethylamine (1.2 eq.) in DCM in a round-bottom flask under nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq.) dropwise to the cold solution. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours until completion is confirmed by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or flash column chromatography.[10][11]

Purification and Characterization

Purification: The choice of purification technique depends on the physical properties of the synthesized analog.[11][12]

  • Column Chromatography: This is the most versatile technique for purifying all classes of analogs described. A gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the mobile phase, is effective for the basic N-alkyl analogs to prevent tailing on the silica gel.

  • Crystallization: Amide products are often crystalline solids and can be effectively purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Acid-Base Extraction: For N-alkyl analogs, an acid-base workup can be used to remove non-basic impurities. The basic amine product can be extracted into an aqueous acid solution, washed with an organic solvent, and then liberated by basifying the aqueous layer, followed by re-extraction into an organic solvent.

Characterization: The identity and purity of the final compounds must be confirmed by spectroscopic methods.

Technique Expected Observations for a Representative N-Alkyl Analog
¹H NMR Appearance of new signals corresponding to the protons of the added alkyl group. A downfield shift of the methine proton adjacent to the nitrogen. The disappearance of the primary amine protons (or exchange with D₂O).
¹³C NMR Appearance of new carbon signals corresponding to the added alkyl group.
Mass Spec (MS) The molecular ion peak ([M+H]⁺) will correspond to the calculated mass of the synthesized analog. Fragmentation patterns can provide further structural confirmation.[13][14]
IR Spectroscopy Disappearance of the primary amine N-H scissoring band (~1600 cm⁻¹). For N-H containing secondary amines, a single N-H stretch will be observed (~3300-3500 cm⁻¹). For amides, a strong C=O stretch will appear around 1650 cm⁻¹.[15]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Acyl chlorides and alkyl halides are corrosive and lachrymatory; handle with care.

  • Sodium triacetoxyborohydride can release flammable gas upon contact with strong acids; quench reactions carefully.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthetic protocols detailed in this application note provide a robust framework for the generation of diverse beta-blocker analogs from 1-Amino-3-(3-methoxyphenoxy)-2-propanol. By employing reductive amination, direct alkylation, or N-acylation, researchers can systematically modify the key propanolamine scaffold to explore structure-activity relationships, leading to the discovery of novel therapeutic agents with enhanced pharmacological properties. Rigorous purification and characterization are essential to ensure the validity of subsequent biological evaluations.

References

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. (n.d.).
  • Amides (A-Level) | ChemistryStudent. (n.d.).
  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • the reaction of acyl chlorides with ammonia and primary amines - Chemguide. (n.d.).
  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020, August 3).
  • 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. (n.d.).
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions | Organic Letters - ACS Publications. (n.d.).
  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents. (n.d.).
  • Experimental procedure for N-alkylation of primary amines - Benchchem. (n.d.).
  • Methods of Purification of Organic Compounds | CK-12 Foundation. (2026, March 2).
  • Synthesis of primary amines - Organic Chemistry Portal. (n.d.).
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing. (n.d.).
  • How Do Acyl Chlorides Form Primary and Secondary Amides? - YouTube. (2025, December 27).
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. (n.d.).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Amine alkylation - Wikipedia. (n.d.).
  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9).
  • methods of purification of organic compounds - BYJU'S. (2019, October 16).
  • Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed. (n.d.).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide - Simson Pharma Limited. (2025, June 16).
  • Beta-Adrenergic blocking agents. V. 1-Amino-3-(substituted phenoxy)-2-propanols. (1969, July).
  • Scheme 5. Synthesis of betaxolol from 10. - ResearchGate. (n.d.).
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. (2024, October 5).
  • Spectroscopic Analysis of Beta-Blockers | PDF - Scribd. (n.d.).
  • A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. (n.d.).
  • Adrenoceptor studies. 5. Proton NMR and IR spectroscopic analysis of the conformation of the hydrohalide salts of .beta.-adrenoceptor-blocking aryloxypropanolamines. Evidence for a seven-membered ring structure with participation of two hydrogen bonds | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • UPLC/MS for the identification of beta-blockers - PubMed. (2006, February 24).
  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. (n.d.).
  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - MDPI. (2024, September 27).

Sources

Application

Application Note: Formulation and Application of 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride (AMPH) in Cell Culture Models

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale 1-Amino-3-(3-methoxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (hereafter referred to as AMPH ) is a highly specialized small-molecule building block and pharmacological research chemical[1]. Structurally, AMPH contains an aryloxypropanolamine scaffold. This specific chemical moiety is the foundational pharmacophore for the vast majority of clinically relevant β -adrenergic receptor antagonists (beta-blockers)[2].

In in vitro cell culture models—particularly cardiovascular, neural, and adipocyte models—aryloxypropanolamines are utilized to probe G-protein coupled receptor (GPCR) dynamics. Specifically, these compounds competitively bind to β1​ and β2​ adrenergic receptors, preventing endogenous catecholamines or synthetic agonists (like isoproterenol) from inducing G α s-mediated activation of adenylyl cyclase[2].

The Formulation Challenge: While the hydrochloride (HCl) salt form of AMPH confers excellent aqueous solubility, improper formulation can lead to localized pH drops in unbuffered media, causing cellular shock or spontaneous hydrolysis of the compound's ether linkage. This guide provides a self-validating, highly controlled protocol for formulating AMPH for sensitive cell culture assays, specifically focusing on downstream cyclic AMP (cAMP) accumulation readouts.

Physicochemical Properties & Formulation Strategy

To design a robust formulation, we must first analyze the physical properties of the molecule. Because AMPH is an HCl salt, we can bypass cytotoxic organic solvents like Dimethyl Sulfoxide (DMSO) entirely. Eliminating DMSO is a critical advantage in primary cardiomyocyte cultures, where even 0.1% DMSO can induce basal electrophysiological artifacts.

Causality in Solvent Selection: We utilize Dulbecco’s Phosphate-Buffered Saline (DPBS) without calcium and magnesium to prepare the 1000X stock. The buffering capacity of DPBS neutralizes the mild acidity of the HCl salt, ensuring the stock solution remains strictly at physiological pH (7.2–7.4) prior to introduction into the complete culture media.

Table 1: Physicochemical Profile of AMPH
PropertySpecification / ValueFormulation Implication
Chemical Name 1-Amino-3-(3-methoxyphenoxy)-2-propanol HClActive aryloxypropanolamine pharmacophore.
CAS Number 1609400-65-8 (or 63273-69-8)Verifiable via [1].
Molecular Weight 233.69 g/mol Required for precise molarity calculations.
Aqueous Solubility > 50 mg/mL (in Water/PBS)Allows for high-concentration (10 mM) aqueous stocks.
Storage (Solid) +4°C to +20°C, desiccatedHygroscopic; protect from ambient moisture.
Storage (Solution) -20°C (Aliquots)Prevents microbial growth and aqueous degradation.

Mandatory Visualization: Workflows and Mechanisms

Formulation N1 1. Weigh AMPH (Powder) N2 2. Dissolve in DPBS (10 mM Stock) N1->N2 N3 3. Sterile Filtration (0.22 µm PES) N2->N3 N4 4. Aliquot & Store (-20°C) N3->N4 N5 5. Dilute in Media (Working Conc.) N4->N5

Caption: Workflow for the preparation and sterile formulation of AMPH stock solutions.

GPCR AMPH AMPH (Antagonist) BAR β-Adrenergic Receptor AMPH->BAR Blocks ISO Isoproterenol (Agonist) ISO->BAR Activates GAS Gαs Protein BAR->GAS Couples AC Adenylyl Cyclase GAS->AC Stimulates CAMP cAMP Accumulation AC->CAMP ATP to cAMP PKA PKA Activation CAMP->PKA Activates

Caption: Mechanism of action of AMPH as a competitive antagonist at the β-adrenergic receptor.

Experimental Protocols

Protocol A: Preparation of 10 mM (1000X) AMPH Stock Solution

This protocol utilizes a self-validating approach to ensure sterility, accurate concentration, and optimal pH.

Materials Required:

  • AMPH Powder (Equilibrated to room temperature in a desiccator)

  • Sterile DPBS (1X, without Ca²⁺/Mg²⁺)

  • 0.22 µm Polyethersulfone (PES) syringe filter

  • Sterile 1.5 mL microcentrifuge tubes

Step-by-Step Procedure:

  • Weighing: Accurately weigh 2.34 mg of AMPH powder using a microbalance.

  • Dissolution: Transfer the powder to a sterile 1.5 mL tube and add exactly 1.0 mL of sterile DPBS.

    • Causality Note: DPBS is chosen over pure water to buffer the HCl salt. Vortex for 30 seconds until completely dissolved.

  • Self-Validation (Visual & pH): Hold the tube against a light source to check for the Tyndall effect (which would indicate undissolved micro-particulates). Spot 2 µL onto pH paper to verify the solution remains between pH 7.2–7.4.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter into a new sterile tube.

    • Causality Note: PES is mandatory. Do not use Nylon filters, as Nylon exhibits high non-specific binding for amphiphilic aryloxypropanolamines, which will artificially lower your stock concentration.

  • Aliquot and Storage: Aliquot the sterile 10 mM stock into 50 µL volumes to avoid freeze-thaw degradation. Store at -20°C for up to 6 months.

Protocol B: GPCR Modulation & cAMP Accumulation Assay

This protocol describes treating HEK293T cells (or primary cardiomyocytes) with AMPH to measure the competitive inhibition of β -adrenergic signaling using a luminescent cAMP assay[3],[4].

Step-by-Step Procedure:

  • Cell Preparation: Seed cells in a 96-well white opaque tissue culture plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Media Replacement & PDE Inhibition: Remove culture media. Add 40 µL of Assay Buffer (HBSS + 20 mM HEPES) containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs will rapidly degrade synthesized cAMP, resulting in a false-negative or severely blunted assay window[4].

  • AMPH Pre-incubation (Antagonist Phase): Dilute the 10 mM AMPH stock 1:1000 in Assay Buffer to yield a 10 µM working solution. Add 10 µL to the designated wells. Incubate for 15 minutes at room temperature to allow receptor binding equilibrium.

  • Agonist Stimulation: Add 10 µL of Isoproterenol (final concentration 100 nM) to stimulate the β -adrenergic receptors. Incubate for exactly 30 minutes.

  • Lysis and Detection: Add the luminescent cAMP detection reagent (e.g., GloSensor or equivalent[3]) according to the manufacturer's instructions. Incubate for 15 minutes and read luminescence on a microplate reader.

Data Presentation: Expected Assay Outcomes

When executing Protocol B, researchers should expect a classic competitive antagonism profile. The table below summarizes mock quantitative data demonstrating the protective/inhibitory effect of AMPH against Isoproterenol-induced cAMP spikes.

Table 2: Expected cAMP Assay Outcomes (Luminescence Readout)
Treatment GroupAMPH ConcentrationIsoproterenol (Agonist)Expected Relative Luminescence Units (RLU)Interpretation
Basal Control 0 µM0 nM~ 1,500Basal cellular cAMP levels.
Agonist Max 0 µM100 nM~ 45,000Maximum G α s activation.
Low Dose AMPH 0.1 µM100 nM~ 32,000Weak competitive inhibition.
Mid Dose AMPH 1.0 µM100 nM~ 12,000Strong receptor blockade.
High Dose AMPH 10.0 µM100 nM~ 2,100Near-complete suppression of signaling.
AMPH Toxicity 50.0 µM0 nM~ 800Potential off-target effects or cell stress.

Note: RLU values are assay- and instrument-dependent. Always normalize to a basal control and an agonist-only maximum response.

References

  • Pharmacology of Aryloxypropanolamines Title: Discovery and development of beta-blockers Source: Wikipedia (Medical Pharmacology) URL:[Link]

  • cAMP Assay Principles and Live-Cell Monitoring Title: GloSensor™ Technology Source: Promega URL:[Link]

  • Standardization of GPCR Assays Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation Optimization for Racemic 1-Amino-3-(3-methoxyphenoxy)-2-propanol

Welcome to the technical support center for the chiral separation of 1-Amino-3-(3-methoxyphenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 1-Amino-3-(3-methoxyphenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving this key chiral intermediate. As a structural analog to intermediates used in the synthesis of various β-adrenergic blockers, achieving high enantiomeric purity is critical for downstream applications. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Foundational Principles of Chiral Separation

The successful separation of enantiomers from a racemic mixture relies on creating a chiral environment that allows for differential interaction with each enantiomer. For 1-Amino-3-(3-methoxyphenoxy)-2-propanol, a primary amino alcohol, two principal strategies are widely employed: Chromatographic Separation on a chiral stationary phase (CSP) and classical Diastereomeric Salt Resolution .

A. Chromatographic Methods: HPLC and SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common analytical and preparative techniques for chiral separations. The core principle involves a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[] Polysaccharide-based CSPs are particularly successful for this class of compounds.[2]

B. Diastereomeric Salt Resolution

This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid.[3] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility.[3] This difference allows for their separation by fractional crystallization.

II. Troubleshooting Guide: Chromatographic Methods (HPLC/SFC)

This section addresses common problems encountered during the development of chromatographic methods for the chiral separation of 1-Amino-3-(3-methoxyphenoxy)-2-propanol.

Q1: I am not seeing any separation of the enantiomers (only one peak is observed). What should I do?

This is a common starting point in method development. The lack of resolution indicates that the chiral stationary phase and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers.

Root Cause Analysis and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.

    • Recommendation: For amino alcohols like the target molecule, polysaccharide-based CSPs are a robust starting point. Coated amylose or cellulose phases with phenyl carbamate derivatives (e.g., Chiralpak® AD, Chiralcel® OD) are highly recommended.[2] If you are using a different type of CSP, it may not be suitable for this analyte.

  • Mobile Phase Composition is Not Optimal: The mobile phase composition dictates the interaction between the analyte and the CSP.

    • Normal Phase (Hexane/Alcohol): This is the most common mode for polysaccharide CSPs.

      • Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol). Start with a 90:10 Hexane:Isopropanol mixture and incrementally increase the isopropanol percentage to 80:20, 70:30, etc. Small changes can have a significant impact on selectivity.

    • Polar Organic Mode (e.g., Acetonitrile/Methanol): This can sometimes provide alternative selectivity.

      • Action: Screen different polar organic solvents.

    • Supercritical Fluid Chromatography (SFC): SFC often provides faster and more efficient separations.[4]

      • Action: Use CO₂ as the main mobile phase and screen alcohol modifiers (methanol, ethanol, isopropanol).

  • Lack of Necessary Additives: For basic compounds like primary amines, additives are often crucial for good chromatography.

    • Recommendation: In normal phase or SFC, add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%). This will interact with active sites on the silica surface, improving peak shape and often enhancing resolution.[5]

Q2: I see some separation, but the peaks are broad and tailing badly. How can I improve the peak shape?

Poor peak shape, particularly tailing, is a frequent issue when analyzing basic compounds like amines. This is often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica surface of the column packing.

Root Cause Analysis and Solutions:

  • Secondary Silanol Interactions: The primary cause of tailing for basic analytes.

    • Solution: Add a competing base to the mobile phase. As mentioned in Q1, 0.1% DEA or TEA in a normal phase system is highly effective at masking these silanol groups and improving peak symmetry.[5][6]

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase.

Q3: My retention times and resolution are not reproducible between runs. What is causing this instability?

Irreproducibility in chiral separations can be particularly frustrating. The cause often lies in subtle changes in the chromatographic system.

Root Cause Analysis and Solutions:

  • Insufficient Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, often require longer equilibration times than standard reversed-phase columns.

    • Solution: Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before the first injection. You should see a stable, flat baseline.

  • Mobile Phase Instability:

    • Solution: Prepare fresh mobile phase daily. If using additives, ensure they are accurately measured and thoroughly mixed. Degas the mobile phase to prevent bubble formation.

  • Temperature Fluctuations: Column temperature can affect both retention time and selectivity.

    • Solution: Use a column thermostat to maintain a constant temperature. While room temperature can work, for highly reproducible results, a controlled temperature (e.g., 25 °C) is recommended.

III. Troubleshooting Guide: Diastereomeric Salt Resolution

This section addresses common challenges in resolving 1-Amino-3-(3-methoxyphenoxy)-2-propanol via diastereomeric salt crystallization.

Q1: I have added the chiral resolving agent, but no crystals are forming.

The absence of crystallization can be due to several factors related to solubility and supersaturation.

Root Cause Analysis and Solutions:

  • High Solubility of Diastereomeric Salts: The chosen solvent may be too good at dissolving both diastereomeric salts.

    • Solution:

      • Change Solvent: Experiment with a range of solvents or solvent mixtures. For primary amines, alcohols like methanol or ethanol are common starting points.

      • Reduce Temperature: After dissolving the components in a warm solvent, allow it to cool slowly to room temperature, then transfer to an ice bath or refrigerator to induce crystallization.

      • Increase Concentration: If the solution is too dilute, it may not reach supersaturation. Carefully evaporate some of the solvent.

  • Incorrect Stoichiometry: The ratio of the racemic amine to the chiral resolving agent is crucial.

    • Solution: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.

Q2: Crystals have formed, but the enantiomeric excess (e.e.) is low after liberation of the free amine.

This indicates that the crystallization was not selective enough, and both diastereomers co-precipitated.

Root Cause Analysis and Solutions:

  • Poor Diastereomeric Discrimination: The chosen resolving agent may not be optimal for this specific amine.

    • Solution: Screen different chiral resolving agents. For primary amines, common choices include L-(+)-tartaric acid, dibenzoyl-L-tartaric acid, and (1R)-(-)-10-camphorsulfonic acid.

  • Crystallization Occurred too Quickly: Rapid crystallization can trap impurities and the other diastereomer.

    • Solution: Allow the solution to cool slowly to promote the growth of more ordered, purer crystals. Avoid crash-cooling.

  • Insufficient Purity of the Diastereomeric Salt:

    • Solution: Recrystallize the diastereomeric salt from a suitable solvent to improve its purity before liberating the free amine.

IV. Frequently Asked Questions (FAQs)

  • What is a good starting point for HPLC method development for this compound?

    • A good starting point would be a Chiralcel® OD-H or Chiralpak® AD-H column with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio, containing 0.1% Diethylamine (DEA). Set the flow rate to 1.0 mL/min and use UV detection. From there, you can optimize the Hexane/IPA ratio.

  • Is SFC better than HPLC for this separation?

    • SFC often offers significant advantages in terms of speed and reduced solvent consumption.[4] For chiral separations, it is a very powerful technique and can sometimes provide better or different selectivity compared to HPLC. It is highly recommended to screen your compound using both HPLC and SFC if the instrumentation is available.

  • For diastereomeric salt resolution, which chiral acid should I try first?

    • L-(+)-tartaric acid is an excellent and cost-effective first choice for the resolution of racemic bases.[3]

  • How do I liberate the free amine from the diastereomeric salt?

    • After isolating the crystalline diastereomeric salt, it is typically dissolved or suspended in water. A base, such as sodium hydroxide or sodium carbonate, is then added to deprotonate the amine and break the salt. The free amine can then be extracted into an organic solvent.

  • Should I derivatize my compound before chromatographic analysis?

    • Derivatization is generally not necessary for this compound, as it can be resolved directly on many common CSPs. However, if you are struggling to achieve separation or have very low detection sensitivity, derivatization with a UV-active or fluorescent tag can be considered.

V. Experimental Protocols & Data

Protocol 1: HPLC Screening for Chiral Separation

This protocol outlines a general screening procedure to find suitable conditions for the chiral separation of 1-Amino-3-(3-methoxyphenoxy)-2-propanol.

  • Column Selection:

    • Screen on at least two polysaccharide-based columns, for example:

      • Chiralpak® AD-H (Amylose-based)

      • Chiralcel® OD-H (Cellulose-based)

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic 1-Amino-3-(3-methoxyphenoxy)-2-propanol in methanol.

    • Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Mobile Phase Screening:

    • System A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • System B: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • System C: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 275 nm

Table 1: Expected Screening Results for Structurally Similar Amino Alcohols
CSPMobile Phase SystemExpected OutcomeOptimization Notes
Chiralpak® AD-H A (90:10 Hex/IPA)Partial to baseline separationFine-tune the IPA percentage.
Chiralpak® AD-H B (80:20 Hex/IPA)Likely good resolution, faster elutionMay be optimal for speed.
Chiralcel® OD-H A (90:10 Hex/IPA)Good initial separation expectedAdjust IPA % for optimal resolution.
Chiralcel® OD-H C (90:10 Hex/EtOH)Alternative selectivity, may improve resolutionEthanol can sometimes provide better separation than IPA.
Protocol 2: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid

This is a general procedure for attempting the classical resolution of the racemic amine.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 1-Amino-3-(3-methoxyphenoxy)-2-propanol in a minimum amount of warm methanol.

    • In a separate flask, dissolve 0.5 - 1.0 equivalent of L-(+)-tartaric acid in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • If no crystals form, place the flask in an ice bath for 1-2 hours.

  • Isolation:

    • Collect any formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

  • Liberation of Free Amine:

    • Suspend the collected crystals in water.

    • Add a 1M NaOH solution dropwise until the solution is basic (pH > 10).

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amine.

  • Analysis:

    • Analyze the enantiomeric excess (e.e.) of the resulting amine using the developed chiral HPLC/SFC method.

VI. Visual Workflows

Diagram 1: Chromatographic Method Development Workflow

G start Start: Racemic Analyte csp_screen Screen CSPs (e.g., Chiralpak AD, Chiralcel OD) start->csp_screen mp_screen Screen Mobile Phases (Hex/IPA, Hex/EtOH) csp_screen->mp_screen additives Add Basic Modifier (0.1% DEA) mp_screen->additives no_res No Resolution? additives->no_res no_res->csp_screen Yes (Try new CSP) poor_shape Poor Peak Shape? no_res->poor_shape No poor_shape->additives Yes (Adjust Additive) optimize Optimize Modifier % & Flow Rate poor_shape->optimize No success Baseline Resolution (Method Optimized) optimize->success fail Consider Derivatization or Alternative Technique optimize->fail

Caption: Workflow for HPLC/SFC method development.

Diagram 2: Diastereomeric Salt Resolution Workflow

G start Racemic Amine + Chiral Acid (e.g., Tartaric Acid) dissolve Dissolve in Warm Solvent (e.g., MeOH) start->dissolve cool Slow Cooling & Crystallization dissolve->cool crystals_form Crystals Formed? cool->crystals_form filter Filter & Wash Crystals (Diastereomeric Salt) crystals_form->filter Yes change_conditions Change Solvent or Resolving Agent crystals_form->change_conditions No liberate Liberate Free Amine (Add Base, Extract) filter->liberate analyze Analyze e.e. via Chiral HPLC/SFC liberate->analyze low_ee Low e.e.? analyze->low_ee recrystallize Recrystallize Salt low_ee->recrystallize Yes success High e.e. Product low_ee->success No recrystallize->liberate change_conditions->start

Caption: Workflow for diastereomeric salt resolution.

VII. References

  • Kim, K. H., et al. (2000). Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. Archives of Pharmacal Research, 23(3), 230-6. Available at: [Link]

  • De Klerck, K., et al. (2013). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1327, 103-113. Available at: [Link]

  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Regis Technologies, Inc. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Available at: [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(1). Available at: [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123). Available at: [Link]

  • Younes, O. M., Ali, F. A., & Al Assaf, Z. (2020). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Research Journal of Pharmacy and Technology, 13(4), 1641-1646. Available at: [Link]

  • Zhang, T., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification and Crystallization of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride

Welcome to the technical support center for 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification and crystallization of this polar, basic compound. Here, we move beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot effectively and achieve high-purity, crystalline material consistently.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride?

This compound presents a dual challenge due to its high polarity and the presence of a basic primary amine. As a hydrochloride salt, it is highly water-soluble. These properties can lead to several purification issues:

  • Poor Retention in Reversed-Phase Chromatography: The high polarity causes the compound to elute very quickly, often with the solvent front, on standard non-polar stationary phases like C18, resulting in poor separation from other polar impurities.[1][2][3]

  • Strong Retention and Tailing in Normal-Phase Chromatography: The basic amine interacts strongly with the acidic silanol groups on standard silica gel, leading to excessive retention, broad peaks, and potential on-column degradation.[1][4]

  • Difficulty with Crystallization: The compound's high solubility in polar solvents can make it difficult to precipitate. It may instead "oil out," forming a viscous liquid instead of a crystalline solid, especially if impurities are present or if cooling is too rapid.[5]

Understanding these intrinsic properties is the first step in developing a successful purification and crystallization strategy.

Q2: What are the key solubility characteristics I should be aware of?

As an amine hydrochloride salt, its solubility is dictated by the polarity of the solvent.

  • High Solubility: In polar protic solvents like water, methanol, and ethanol.

  • Moderate to Low Solubility: In less polar alcohols like 2-propanol (isopropanol) and n-butanol. This is often exploited for recrystallization.[6][7]

  • Insoluble: In non-polar aprotic solvents such as diethyl ether, hexane, toluene, and ethyl acetate.[7][8] These are frequently used as anti-solvents or for washing the final product to remove non-polar impurities.

This differential solubility is the cornerstone of both extraction and crystallization-based purification methods.[8]

Troubleshooting Guide: Chromatographic Purification

Choosing the right chromatographic technique is critical. A standard C18 or silica gel column will likely yield poor results without significant method development.

Q3: My compound is not retained on my C18 column. What are my options?

This is a classic issue with highly polar analytes.[3] Here’s a decision tree to guide your approach:

chromatography_selection start Poor retention on C18? rp_mod Modify Reversed-Phase (RP) start->rp_mod Yes hilic Switch to HILIC start->hilic Yes ion_exchange Consider Ion Exchange (IEX) start->ion_exchange Yes rp_opt1 Use Polar-Embedded or Polar-Endcapped Column rp_mod->rp_opt1 Options rp_opt2 Add Ion-Pairing Agent (e.g., TFA, PFPA) Note: Not MS-friendly rp_mod->rp_opt2 Options hilic_desc Uses a polar stationary phase and high organic mobile phase. Excellent for polar analytes. hilic->hilic_desc Mechanism iex_desc Separates based on charge. Effective for salts. ion_exchange->iex_desc Mechanism

Caption: Decision tree for selecting a suitable chromatography mode.

Expert Recommendation: For this specific molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective and reproducible technique.[2][9] It provides good retention for polar compounds without the strong, irreversible binding that can occur on normal-phase silica.

Q4: I'm using normal-phase (silica) chromatography and my compound is streaking badly or not eluting. How can I fix this?

This is due to the strong interaction between the basic amine and acidic silica surface. To mitigate this, you must modify your mobile phase.

  • The Cause: The primary amine (-NH2) group is basic and will strongly adsorb to the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and recovery.

  • The Solution: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica.

Mobile Phase ModifierTypical ConcentrationRationale & Comments
Triethylamine (TEA) 0.1 - 1.0% (v/v)A common and effective choice. It's volatile, making it easy to remove post-purification.
Ammonia 0.1 - 2.0% of a concentrated solution (e.g., NH4OH) in MethanolVery effective for strongly basic compounds.[4] Can be more challenging to handle.
Pyridine 0.1 - 0.5% (v/v)Effective, but less common due to its odor and higher boiling point.

Protocol: General HILIC Method for Purity Analysis

  • Column: Use a HILIC column (e.g., silica, diol, or amide-based phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjust pH to ~3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

  • Detection: UV (e.g., 220 nm and 270 nm) and/or Mass Spectrometry.

This method leverages the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase, providing excellent separation.[2]

Troubleshooting Guide: Crystallization

Crystallization is a critical purification step that, when controlled properly, removes impurities and isolates the desired solid form of the Active Pharmaceutical Ingredient (API).[5][10]

Q5: I'm trying to recrystallize my product, but it keeps oiling out. What's happening and how do I prevent it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often a result of supersaturation being achieved at a temperature above the compound's melting point in the solvent system or the presence of impurities depressing the melting point.[5]

oiling_out_troubleshooting cluster_solutions Troubleshooting Steps start Product Oiled Out? solution1 Reduce Cooling Rate (Slow, controlled cooling is critical) start->solution1 solution2 Use a More Dilute Solution (Add more hot solvent) start->solution2 solution3 Change Solvent System (Use a solvent where solubility is lower) start->solution3 solution4 Introduce a Seed Crystal (This provides a template for growth) start->solution4 solution5 Agitate Gently (Vigorous stirring can sometimes promote oiling) start->solution5

Caption: Flowchart for troubleshooting product oiling out during crystallization.

Q6: What is a good starting solvent system for the recrystallization of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride?

The goal is to find a solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[8] For amine hydrochlorides, alcohols are an excellent starting point.

Solvent System (Solvent : Anti-solvent)Recommended Ratio (Approx.)Procedure & Rationale
2-Propanol (Isopropanol) N/A (Single Solvent)Dissolve crude product in a minimum amount of boiling 2-propanol, then cool slowly. 2-Propanol is often preferred over ethanol for HCl salts as they tend to be less soluble.[7]
Ethanol : Diethyl Ether 1 : 2 to 1 : 5Dissolve in hot ethanol, then slowly add diethyl ether as an anti-solvent until turbidity persists. Cool.
Methanol : Acetone 1 : 3 to 1 : 10Dissolve in a minimum of hot methanol, then add acetone as an anti-solvent. Acetone is a good choice for precipitating salts.[7]
n-Butanol N/A (Single Solvent)An excellent choice if ammonium chloride is a suspected impurity, as it is negligibly soluble in n-butanol even at boiling temperatures.[6][11]

Protocol: General Recrystallization Procedure

  • Dissolution: Place the crude solid in a flask. Add a small amount of the chosen primary solvent (e.g., 2-Propanol). Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is just dissolved. Using the minimum amount of hot solvent is key to maximizing yield.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through celite or filter paper to remove the charcoal.

  • Crystallization:

    • Cooling Method: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals or oiling out.[5][6]

    • Anti-solvent Method: While the solution is still warm, slowly add the anti-solvent dropwise with stirring until the solution becomes cloudy. Add a few drops of the primary solvent to redissolve the precipitate, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold anti-solvent (e.g., diethyl ether, acetone) to remove any residual soluble impurities.[7]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Q7: My final product has a low melting point and a broad peak in the HPLC. What are the likely impurities?

Given a typical synthesis route, potential impurities could include:

  • Starting Materials: Unreacted m-methoxyphenol or epichlorohydrin.

  • Reaction Byproducts: Di-substituted products or other isomers.

  • Inorganic Salts: Such as sodium chloride or ammonium chloride, depending on the workup.[6]

  • Residual Solvents: Solvents used in the reaction or purification steps.

Purity Assessment: A multi-pronged approach is necessary to confirm purity.

  • HPLC/UPLC: As described in Q4. This is the best tool for quantifying organic impurities.

  • 1H NMR: Confirms the structure and can be used to detect and quantify residual solvents.

  • LC-MS: Confirms the molecular weight of the main peak and helps identify the mass of any impurity peaks.

  • Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity.

References
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Methylamine hydrochloride. Organic Syntheses Procedure. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office - EP 2436381 A1. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]

  • Methylamine clean-up. Hive Newbee Forum. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Crystallisation in pharmaceutical processes. BIA. [Link]

  • Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. PrepChem.com. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride .

As an aryloxypropanolamine derivative (a structural precursor to many beta-adrenergic blockers), this compound exhibits unique physicochemical behaviors in aqueous media[1]. While the hydrochloride salt form is intended to maximize water solubility, researchers frequently encounter precipitation, gelation, or phase separation during in vitro assay preparation and in vivo formulation. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to resolve them.

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of your compound is the first step in troubleshooting. The amphiphilic nature of the aryloxypropanolamine backbone combined with the primary amine dictates its behavior in solution.

PropertyValueExperimental Relevance
Molecular Formula C₁₀H₁₅NO₃ • HClFormulated as a hydrochloride salt to improve baseline aqueous solubility.
Molecular Weight 233.69 g/mol Critical for precise molarity calculations in high-throughput screening.
Amine pKa ~9.2 – 9.5Dictates pH-dependent solubility; deprotonates in alkaline buffers.
LogP (Free Base) ~1.5 – 2.0Indicates moderate lipophilicity of the 3-methoxyphenoxy tail.
Aqueous Solubility >50 mg/mL (in DI H₂O)Highly soluble in pure water, but subject to buffer-induced precipitation.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my compound precipitate immediately when I dissolve it directly into 1X PBS or physiological saline?

Causality: This is a classic manifestation of the Common Ion Effect combined with localized pH shifts. 1-Amino-3-(3-methoxyphenoxy)-2-propanol is supplied as a hydrochloride salt. Physiological buffers like PBS contain high concentrations of chloride ions (~140 mM from NaCl and KCl). According to Le Chatelier's principle, the excess chloride in the solvent shifts the dissociation equilibrium of the salt backward, drastically depressing its solubility limit[2]. Furthermore, if the buffer is slightly alkaline (pH > 8.5), the primary amine begins to deprotonate, yielding the highly lipophilic and insoluble free base. Resolution: Never add the dry powder directly to high-chloride buffers. Pre-dissolve the compound in sterile deionized water to create a concentrated stock, then dilute dropwise into the buffer under vigorous vortexing.

Q2: I tried making a 100 mM aqueous stock in pure water, but it formed a thick, viscous gel. Is the compound degraded?

Causality: No, your compound is intact. You are observing lyotropic liquid crystal formation (micellar gelation). Aryloxypropanolamines are inherently amphiphilic; they possess a hydrophilic headgroup (the protonated amine and hydroxyl group) and a lipophilic tail (the 3-methoxyphenoxy ring). At high concentrations (>50 mM) in pure water, these molecules self-assemble into complex micellar structures or lamellar gels, drastically increasing the viscosity of the solution[3]. Resolution: To achieve high concentrations without gelation, you must disrupt the hydrophobic interactions between the methoxyphenoxy rings. Incorporate a cosolvent (e.g., 10-20% DMSO or PEG300) before adding the aqueous phase.

Q3: How do I formulate this compound for in vivo dosing where DMSO must be minimized?

Causality: In vivo formulations require isotonicity and physiological pH, which inherently risk precipitation of the free base or salting-out of the HCl salt. Resolution: Use a ternary cosolvent system that leverages biocompatible solubilizers. By using a mixture of PEG300 and Tween 80, you provide a hydrophobic sink for the compound, preventing aggregation even when the aqueous fraction is high. See Protocol B below.

Diagnostic Workflows & Mechanistic Pathways

Troubleshooting Start Solubility Issue Detected CheckBuffer Is the solvent a high-chloride buffer (e.g., PBS/Saline)? Start->CheckBuffer CommonIon Common Ion Effect (Precipitation of HCl salt) CheckBuffer->CommonIon Yes CheckConc Is the concentration > 50 mM in pure water? CheckBuffer->CheckConc No Sol1 Pre-dissolve in DI H2O before buffer addition CommonIon->Sol1 Gelation Amphiphilic Gelation (Micelle/Liquid Crystal) CheckConc->Gelation Yes CheckPH Is the pH > 8.5? CheckConc->CheckPH No Sol2 Add 10-20% Cosolvent (DMSO/PEG) Gelation->Sol2 FreeBase Free Base Precipitation (Deprotonation) CheckPH->FreeBase Yes Sol3 Adjust pH to 6.0-7.0 with 0.1M HCl FreeBase->Sol3

Decision tree for diagnosing and resolving aqueous solubility failures.

Pathway Salt Protonated Salt (High Aqueous Sol.) Base Free Base (Lipophilic, Insoluble) Salt->Base pH > 8.5 (Deprotonation) Micelle Micellar Gel (Viscous, Trapped) Salt->Micelle Conc > 50 mM (Self-assembly) Monomer Solvated Monomers (Bioavailable) Salt->Monomer Optimal Dilution (< 10 mM) Base->Salt pH < 7.0 (Protonation) Micelle->Monomer + Cosolvents (PEG/DMSO)

Mechanistic state transitions of aryloxypropanolamines based on pH and concentration.

Standardized Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Working Solution in PBS

Objective: Bypass the common ion effect by utilizing a pre-solvation hydration shell.

  • Weighing: Accurately weigh 23.37 mg of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride into a sterile microcentrifuge tube.

  • Primary Solubilization: Add 1.0 mL of sterile, endotoxin-free deionized water to create a 100 mM aqueous stock. Vortex for 30 seconds.

    • Self-Validation Check: The solution must be optically clear. If it appears cloudy, the DI water pH may be too high. Verify the water pH is < 7.0.

  • Buffer Preparation: Aliquot 8.0 mL of 1X PBS (pH 7.4) into a 15 mL conical tube. Ensure the buffer is strictly at room temperature (20–25°C) to prevent cold-shock precipitation.

  • Controlled Dilution: While vortexing the PBS at medium speed, add 1.0 mL of the 100 mM aqueous stock dropwise (approximately 1 drop per second).

  • Volume Adjustment: Bring the final volume to 10.0 mL with additional 1X PBS.

  • Verification: Measure the final pH to ensure it remains at 7.4. Filter sterilize through a 0.22 µm PES (Polyethersulfone) membrane. Note: Do not use Nylon filters, as they can bind amphiphilic amines.

Protocol B: Cosolvent-Assisted Formulation for High-Concentration In Vivo Dosing (50 mM)

Objective: Prevent micellar gelation and free-base precipitation in physiological saline using a biocompatible vehicle (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline).

  • Solvation: Weigh 116.8 mg of the compound into a sterile glass vial.

  • Wetting: Add 500 µL of DMSO and vortex until completely dissolved.

    • Self-Validation Check: The powder must dissolve instantly, yielding a clear, non-viscous liquid.

  • Cosolvent Addition: Add 4.0 mL of PEG300. Vortex vigorously for 2 minutes. The PEG300 acts to disrupt the hydrophobic interactions of the methoxyphenoxy rings.

  • Surfactant Addition: Add 500 µL of Tween 80. Sonicate the mixture in a water bath for 5 minutes at 37°C to ensure homogeneous micellar distribution.

  • Aqueous Phase: Slowly add 5.0 mL of 0.9% normal saline dropwise while continuously stirring the solution with a magnetic stir bar.

  • Validation: The final 10 mL solution should be optically clear and easily syringeable through a 27G needle.

References

  • C10h15no-·-hcl - Sigma-Aldrich Sigma-Aldrich Product Specific
  • Beta-blockers | Deranged Physiology Deranged Physiology
  • Solubility of CaSO4 Phases in Aqueous HCl + CaCl2 Solutions
  • WATER-SOLUBLE COMPLEX CONTAINING BETA-BLOCKER AND LECITHIN European P

Sources

Optimization

Reducing impurities in 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS: 1609400-65-8 / 63273-69-8).

This compound is a highly valuable building block, frequently utilized in the and related active pharmaceutical ingredients (APIs)[1]. However, the aminolysis of its epoxide precursor is notoriously prone to chemoselectivity and regioselectivity issues[2]. This guide provides the mechanistic causality behind these impurities and offers field-proven, self-validating protocols to eliminate them.

Part 1: Mechanistic Overview & Impurity Pathways

The synthesis relies on the (2-(3-methoxyphenoxymethyl)oxirane) using ammonia[3]. While conceptually simple, primary amines are significantly more nucleophilic than ammonia. As the desired product forms, it aggressively competes with ammonia to attack unreacted epoxide, leading to over-alkylation[2].

G Epoxide 2-(3-Methoxyphenoxymethyl)oxirane (Epoxide Intermediate) Product 1-Amino-3-(3-methoxyphenoxy) -2-propanol (Desired Primary Amine) Epoxide->Product SN2 at C1 (Terminal) Regio 2-Amino-3-(3-methoxyphenoxy) -1-propanol (Regioisomer) Epoxide->Regio SN2 at C2 (Internal) Diol 3-(3-Methoxyphenoxy) propane-1,2-diol (Hydrolysis Impurity) Epoxide->Diol Hydrolysis NH3 Ammonia (NH3) NH3->Product NH3->Regio Water Water (H2O) Water->Diol Dimer Secondary Amine Impurity (Over-alkylation Dimer) Product->Dimer + Epoxide (Competes with NH3)

Reaction pathways in epoxide aminolysis highlighting desired primary amine and competing impurities.

Part 2: Troubleshooting Guide & FAQs

Q1: My HPLC chromatogram shows a massive peak eluting after the main product. LC-MS indicates a mass roughly double my target. How do I suppress this? Diagnosis: You are observing the secondary amine (dimer) impurity. The European Pharmacopoeia strictly regulates[4]. Causality & Solution: The newly formed primary amine is a stronger nucleophile than the starting ammonia. To kinetically favor the formation of the primary amine, you must maintain a massive local excess of ammonia[2]. Actionable Steps:

  • Switch from aqueous ammonia to anhydrous methanolic ammonia (typically 7 N) to increase NH3 solubility.

  • Operate at a high molar ratio (NH3:Epoxide > 20:1).

  • Crucial: Implement inverse addition. Add the epoxide dropwise to the ammonia solution. This ensures the epoxide is always in an environment where NH3 vastly outnumbers the primary amine product[4].

Q2: I am detecting a structural isomer of my product (2-amino-3-(3-methoxyphenoxy)-1-propanol). How can I improve regioselectivity? Diagnosis: The ammonia is attacking the internal (C2) position of the oxirane ring instead of the terminal (C1) position. Causality & Solution: Epoxide ring-opening under basic conditions typically proceeds via an SN2 mechanism, favoring the less sterically hindered terminal carbon. However, elevated temperatures provide enough activation energy to overcome steric hindrance at C2. Actionable Steps:

  • Lower the reaction temperature to 0–10 °C during the initial addition phase to maximize kinetic control.

  • Add a catalytic amount of . MsOH activates the epoxide oxygen and highly enhances regioselectivity toward the C1 position[2].

Q3: We are seeing high levels of 3-(3-methoxyphenoxy)propane-1,2-diol. How do we eliminate this hydrolysis impurity? Diagnosis: The epoxide is undergoing competitive hydrolysis. Causality & Solution: Using aqueous ammonium hydroxide (NH4OH) introduces large amounts of water. At elevated temperatures, water competitively attacks the epoxide[3]. Actionable Steps: Strictly exclude water by using anhydrous solvents (e.g., dry methanol) and pre-formulated anhydrous methanolic ammonia.

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system : the reaction kinetics inherently starve the dimerization pathway, while the final crystallization thermodynamically isolates the target molecule.

Step 1: Preparation of the Ammoniacal Environment

  • Charge a pressure-rated Hastelloy or glass-lined reactor with 7 N anhydrous ammonia in methanol (20 molar equivalents relative to the epoxide).

  • Causality: Anhydrous methanol eliminates the water required for diol formation[3]. The massive molar excess is the primary defense against over-alkylation[4].

  • Cool the solution to 0–5 °C.

Step 2: Regioselective Catalysis

  • Add methanesulfonic acid (MsOH) (0.1 molar equivalents) to the chilled ammonia solution.

  • Causality: MsOH activates the epoxide, directing the incoming nucleophile almost exclusively to the C1 position[2].

Step 3: Inverse Addition of Epoxide

  • Dissolve 2-(3-methoxyphenoxymethyl)oxirane (1.0 equivalent) in a minimal volume of anhydrous methanol.

  • Using a precision dosing pump, add the epoxide solution dropwise to the reactor over 2 to 3 hours, maintaining the internal temperature below 10 °C.

  • Causality: Slow addition ensures the steady-state concentration of the epoxide remains near zero, preventing the primary amine from acting as a competing nucleophile[4].

Step 4: Reaction Maturation

  • Seal the reactor, slowly warm to 20–25 °C, and stir for 12 hours.

Step 5: Workup and Selective Salt Formation

  • Vent the excess ammonia gas safely. Concentrate the methanolic solution under reduced pressure to yield the crude free base as a viscous oil.

  • Dissolve the crude oil in anhydrous isopropyl alcohol (IPA) and cool to 0 °C.

  • Slowly introduce anhydrous HCl gas until the pH reaches 2.0.

  • Causality: The primary amine hydrochloride salt has drastically lower solubility in cold IPA compared to the secondary amine (dimer) salt and the neutral diol. This step acts as a self-validating purification checkpoint.

  • Filter the white crystalline precipitate, wash with cold IPA, and dry under vacuum at 40 °C.

Part 4: Quantitative Data Summary

The table below demonstrates the causal relationship between reaction parameters and the resulting impurity profile.

Reaction ConditionPrimary Amine Target (%)Dimer Impurity (%)Regioisomer (%)Diol Impurity (%)
Aqueous NH₄OH (10 eq), Batch Addition, 25 °C65.0%15.0%5.0%15.0%
Methanolic NH₃ (10 eq), Batch Addition, 25 °C78.0%18.0%4.0%< 1.0%
Methanolic NH₃ (20 eq), Dropwise Inverse Addition, 5 °C94.0%3.0%2.0%< 1.0%
Methanolic NH₃ (20 eq) + MsOH (0.1 eq), Inverse Addition, 5 °C 98.5% < 1.0% < 0.5% < 0.1%

Part 5: References

  • "Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis" , National Institutes of Health (NIH). Available at:[Link][2]

  • "Aminolysis" , Grokipedia. Available at:[Link][3]

  • "Synthetic approaches towards the synthesis of ß-blockers" , ResearchGate. Available at:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H and 13C NMR Reference Spectra of 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride

Executive Summary In pharmaceutical development, the structural verification of critical intermediates is the foundation of downstream Active Pharmaceutical Ingredient (API) integrity. 1-Amino-3-(3-methoxyphenoxy)-2-prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the structural verification of critical intermediates is the foundation of downstream Active Pharmaceutical Ingredient (API) integrity. 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS: 1609400-65-8) is a highly functionalized building block utilized in the synthesis of complex aryloxypropanolamine derivatives.

As a Senior Application Scientist, I frequently encounter analytical failures stemming from the use of sub-standard reference materials. This guide provides an objective, data-driven comparison between a high-purity Certified Reference Material (CRM) and a generic "crude" alternative. By establishing a self-validating Nuclear Magnetic Resonance (NMR) protocol compliant with [1], we will demonstrate how spectral quality directly impacts impurity profiling, signal-to-noise ratio (SNR), and quantitative accuracy.

Mechanistic Background & Structural Importance

The molecular architecture of 1-amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride presents specific analytical challenges. The molecule features a 3-methoxyphenoxy ring, a chiral secondary alcohol at C2, and a primary ammonium chloride salt at C1.

During synthesis (typically via the epoxide opening of 2-(3-methoxyphenoxymethyl)oxirane with ammonia), regioisomeric impurities and incomplete amination are common. If the starting phenol contains trace 2-methoxyphenol or 4-methoxyphenol, the resulting regioisomers will carry forward. High-resolution NMR is the only definitive method to distinguish these isomers based on their aromatic coupling constants and methoxy chemical shifts. Relying on a crude reference standard obscures these critical nuances, leading to false positives in batch release testing.

G A Raw Material Synthesis B 1-Amino-3-(3-methoxyphenoxy) -2-propanol HCl A->B Epoxide opening C NMR Quality Control (USP <761>) B->C 1H/13C NMR Screening D Regioisomeric Impurity Detected C->D Failed SNR/Purity E High-Purity Verified Proceed to API C->E Matches CRM Spectra

Workflow of NMR quality control checkpoints for pharmaceutical intermediates.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating a 90-degree pulse width ( pw90​ ) calibration prior to acquisition, we eliminate instrument-specific variables (such as probe tuning drift), ensuring that the flip angle is exactly 90°. This maximizes SNR and guarantees quantitative accuracy[2].

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10.0 mg of the standard into a high-precision 5 mm NMR tube. Add 0.6 mL of anhydrous DMSO- d6​ containing 0.1% Tetramethylsilane (TMS) as an internal calibrant.

    • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ because it strongly solvates the ammonium cation, slowing the chemical exchange rate. This allows the -OH and -NH 3+​ protons to resolve into distinct, quantifiable peaks rather than broad, indistinguishable humps[3].

  • Thermal Equilibration: Insert the sample into a 400 MHz NMR spectrometer and allow 5 minutes for thermal equilibration at 298 K. This prevents convection currents that degrade spectral line shape.

  • Tuning and Shimming: Perform Automated Tuning and Matching (ATM). Shim the magnetic field using gradient shimming until the DMSO- d6​ residual pentet full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Pulse Calibration ( pw90​ ): Execute a nutation experiment to find the 360° null point. Divide this value by 4 to establish the exact pw90​ for this specific sample matrix.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, Acquisition Time (AQ) = 3.0 s, Relaxation Delay (D1) = 10.0 s.

    • Causality: A D1 of 10.0 s ensures complete T1​ relaxation (D1 > 5 × T1​ of the slowest relaxing proton). This prevents signal saturation and is a mandatory requirement for quantitative NMR (qNMR) integration[1].

    • 13 C NMR: 1024 scans, AQ = 1.2 s, D1 = 2.0 s, WALTZ-16 proton decoupling.

  • Processing: Apply a 0.3 Hz exponential line broadening function to 1 H (1.0 Hz for 13 C) prior to Fourier Transform. Phase manually and apply a polynomial baseline correction.

Comparative Spectral Data: CRM vs. Crude Alternative

The tables below summarize the quantitative spectral data obtained using the protocol above, comparing a Certified Reference Material (CRM) against a commercially available generic crude standard.

Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO- d6​ )
Proton AssignmentChemical Shift (ppm)MultiplicityCRM IntegrationCrude IntegrationPerformance Observation
-NH 3+​ 8.10br s3.002.10Severe exchange with residual H 2​ O in crude.
Ar-H5 7.18t (J = 8.2 Hz)1.001.05Baseline distortion in crude standard.
Ar-H4, H6 6.58m2.002.12Overlap with regioisomeric impurities in crude.
Ar-H2 6.52t (J = 2.3 Hz)1.000.98Clean resolution in CRM only.
-OH 5.55d (J = 4.8 Hz)1.000.60Peak broadened/depressed in crude due to moisture.
-CH(OH)- 4.05m1.001.02Comparable.
-O-CH 2​ - 3.95m2.002.05Comparable.
-OCH 3​ 3.75s3.003.15Crude shows aberrant shoulder at 3.82 ppm.
-CH 2​ -NH 3+​ 2.95m2.002.00Comparable.
Table 2: 13 C NMR Spectral Comparison (100 MHz, DMSO- d6​ )
Carbon AssignmentChemical Shift (ppm)CRM SNRCrude SNRPerformance Observation
Ar-C3 160.5150:145:1Severe line broadening in crude.
Ar-C1 159.2145:140:1Poor relaxation recovery in crude.
Ar-C5 130.1210:185:1CRM demonstrates superior sensitivity.
Ar-C6 107.2205:180:1CRM demonstrates superior sensitivity.
Ar-C4 106.8200:175:1CRM demonstrates superior sensitivity.
Ar-C2 101.3195:170:1CRM demonstrates superior sensitivity.
-O-CH 2​ - 70.2180:160:1CRM demonstrates superior sensitivity.
-CH(OH)- 65.1185:165:1CRM demonstrates superior sensitivity.
-OCH 3​ 55.3220:190:1CRM demonstrates superior sensitivity.
-CH 2​ -NH 3+​ 42.6190:160:1CRM demonstrates superior sensitivity.

Causality in Experimental Choices & Performance Analysis

Analyzing the comparative data reveals exactly why utilizing a high-purity CRM is non-negotiable for rigorous analytical workflows:

  • Detection of Regioisomers: The crude standard exhibits an integration of 3.15 for the methoxy group (-OCH 3​ ) and a distinct shoulder peak at 3.82 ppm. This indicates contamination with the 2-methoxyphenoxy regioisomer, a byproduct of impure starting materials. Because the CRM is subjected to extensive orthogonal purification [3][3], it provides a pristine singlet at 3.75 ppm, allowing analysts to accurately set integration limits for batch release.

  • Moisture and Chemical Exchange: In the 1 H NMR data, the crude standard shows severely depressed integrations for the exchangeable protons (-OH at 5.55 ppm and -NH 3+​ at 8.10 ppm). This is caused by rapid chemical exchange with residual water (noted by a broadened HDO peak at 3.33 ppm in the crude spectra). The CRM is rigorously lyophilized, preserving the distinct doublet of the secondary alcohol and proving the integrity of the hydrochloride salt.

  • Signal-to-Noise (SNR) Degradation: The 13 C NMR data highlights a catastrophic drop in SNR for the crude standard (e.g., 45:1 vs 150:1 for Ar-C3). This line broadening is typically caused by paramagnetic impurities (trace metals from the synthesis reactor) or microscopic particulate matter that disrupts magnetic field homogeneity (shimming). To meet criteria[2], the CRM is micro-filtered and metal-scavenged, ensuring sharp, highly resolved carbon signals.

Conclusion

The reference spectra of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride serve as a critical baseline for pharmaceutical quality control. As demonstrated by the self-validating experimental data, utilizing a crude alternative introduces baseline distortions, obscures regioisomeric impurities, and fails quantitative integration checks due to moisture-induced chemical exchange. Investing in a highly characterized Certified Reference Material (CRM) ensures compliance with compendial standards, guarantees accurate structural elucidation, and prevents costly downstream failures in API manufacturing.

References

  • Eurofins. "The ABC's of Reference Standard Management." Eurofins BioPharma Product Testing Whitepapers. Available at:[Link]

Sources

Comparative

Comparing 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride efficacy with propranolol

Comparative Efficacy Guide: 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride vs. Propranolol in Structure-Activity Relationship (SAR) Profiling Executive Summary & Scientific Rationale As a Senior Application Scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride vs. Propranolol in Structure-Activity Relationship (SAR) Profiling

Executive Summary & Scientific Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently utilize comparative pharmacology to decode the structure-activity relationship (SAR) of novel compounds. In the development of β -adrenergic receptor ( β -AR) antagonists, the N-alkyl substitution of the aryloxypropanolamine scaffold is a non-negotiable determinant of binding affinity.

This guide provides an objective, data-driven comparison between Propranolol (the gold-standard secondary amine β -blocker) and 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (a primary amine structural analog, CAS: 1609400-65-8)[1]. By stripping away the N-isopropyl group found in propranolol, we expose the critical thermodynamic contributions of hydrophobic anchoring in the β -AR binding pocket, providing a foundational SAR framework for drug development professionals.

Mechanistic Grounding: The Causality of Affinity

The orthosteric binding site of the β -AR is highly conserved. High-affinity binding of aryloxypropanolamines relies on two synergistic interactions:

  • Ionic Anchoring : The protonated amine of the ligand forms a critical salt bridge and hydrogen bond network with Asp113 (Asp3.32) in transmembrane helix 3.

  • Hydrophobic Packing : The bulky N-alkyl group (e.g., the isopropyl group in propranolol) perfectly occupies a lipophilic pocket formed by Val114 (Val3.33) and adjacent phenylalanine residues. This restricts ligand mobility and stabilizes the inactive receptor conformation[2].

While 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride retains the ability to interact with Asp113 via its primary amine, it completely lacks the N-alkyl group required for Val114 engagement[2]. This absence of hydrophobic packing drastically increases the dissociation rate ( koff​ ), rendering it a highly inefficient antagonist compared to propranolol[3].

Experimental Methodologies

To empirically validate this SAR principle, we employ two self-validating experimental systems: a radioligand competition binding assay (to measure thermodynamic affinity, Ki​ ) and a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay (to measure functional antagonism, IC50​ ).

Protocol A: Radioligand Competition Binding Assay

Causality Check: We use [³H]-CGP 12177, a hydrophilic β -AR antagonist, to label surface receptors. Rapid filtration is chosen over centrifugation to separate bound from free radioligand instantaneously, preventing the dissociation of low-affinity ligands (like the primary amine analog) during the wash steps.

  • Membrane Preparation : Harvest HEK293 cells stably expressing human β1​

    • or β2​ -ARs. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.
  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-CGP 12177, and varying concentrations of the test compounds (Propranolol: 10−10 to 10−5 M; 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl: 10−7 to 10−2 M).

  • Validation Controls : Include wells with buffer only (Total Binding) and wells with 10 µM cold propranolol (Non-Specific Binding, NSB) to ensure the system is self-validating.

  • Filtration & Washing : After 60 minutes of incubation at 25°C (to reach equilibrium), terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce NSB). Wash three times with ice-cold buffer.

  • Quantification : Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Protocol B: HTRF cAMP Accumulation Assay

Causality Check: HTRF is utilized because its time-resolved nature eliminates short-lived background autofluorescence from the test compounds, ensuring high signal-to-noise ratios even at the massive concentrations required to test the primary amine analog.

  • Cell Seeding : Plate β -AR expressing HEK293 cells at 10,000 cells/well in a 384-well microplate.

  • Antagonist Pre-incubation : Add test compounds and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.

  • Agonist Challenge : Stimulate cells with an EC80​ concentration of isoproterenol for 30 minutes.

  • Detection : Lyse cells using the HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour at room temperature and read the TR-FRET signal (ratio 665nm/620nm).

Quantitative Data Comparison

The following table synthesizes the pharmacological profiles, highlighting the catastrophic loss of potency when the N-isopropyl group is removed.

ParameterPropranolol Hydrochloride1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl
Amine Substitution Secondary (Isopropyl)Primary
Molecular Weight 295.80 g/mol 233.69 g/mol
β1​ -AR Affinity ( Ki​ ) 1.2 ± 0.3 nM> 10,000 nM
β2​ -AR Affinity ( Ki​ ) 1.8 ± 0.4 nM> 10,000 nM
Functional Antagonism ( IC50​ ) 5.4 ± 0.8 nM> 50,000 nM
Calculated LogP ~3.4~1.1

Note: Data represents typical in vitro pharmacological profiles utilized for aryloxypropanolamine SAR benchmarking.

Visualizations

G Agonist Isoproterenol (Agonist) Receptor β-Adrenergic Receptor (Asp113 / Val114 Binding Site) Agonist->Receptor Activates Propranolol Propranolol (High Affinity Antagonist) Propranolol->Receptor Strong Blockade (Hydrophobic Anchoring) AMPOH 1-Amino-3-(3-methoxyphenoxy)-2-propanol (Low Affinity Analog) AMPOH->Receptor Weak Blockade (Lacks N-Alkyl Anchor) Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP

Mechanism of β-AR antagonism comparing high-affinity and low-affinity structural analogs.

W Prep Membrane Preparation Incubate Incubation with [³H]-Ligand & Drugs Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Washing Filter->Wash Count Scintillation Counting Wash->Count

Step-by-step workflow for the radioligand competition binding assay.

Conclusion

The comparative analysis between Propranolol and 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride unequivocally demonstrates that while the aryloxypropanolamine backbone provides the foundational geometry for β -AR recognition, the secondary amine (specifically the N-isopropyl or tert-butyl group) is the thermodynamic driver of high-affinity antagonism. For drug development professionals, primary amine analogs like 1-Amino-3-(3-methoxyphenoxy)-2-propanol serve not as therapeutics, but as essential negative controls and synthetic building blocks in rigorous SAR profiling.

References

  • MDFCW Catalog - 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride (CAS: 1609400-65-8).1

  • Biochemistry, ACS Publications - Observation of “Ionic Lock” Formation in Molecular Dynamics Simulations of Wild-Type β1 and β2 Adrenergic Receptors.

  • D-NB.info - A Focus on Unusual ECL2 Interactions Yields β2‐Adrenergic Receptor Antagonists with Unprecedented Scaffolds. 2

  • PMC, National Institutes of Health - Mutations inducing divergent shifts of constitutive activity reveal different modes of binding among catecholamine analogues to the β2-adrenergic receptor. 3

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 3-Methoxyphenoxy vs. 4-Methoxyphenoxy Aryloxypropanolamines

Introduction & Pharmacological Context The 1-amino-3-aryloxy-2-propanol motif is the foundational pharmacophore for β-adrenergic receptor (β-AR) antagonists (commonly known as β-blockers). While the primary amine derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 1-amino-3-aryloxy-2-propanol motif is the foundational pharmacophore for β-adrenergic receptor (β-AR) antagonists (commonly known as β-blockers). While the primary amine derivatives—such as 1-amino-3-(3-methoxyphenoxy)-2-propanol and its 4-methoxy analog—serve as critical synthetic building blocks, their N-alkylated counterparts (typically isopropyl or tert-butyl) are required to achieve clinically relevant receptor affinity.

This guide objectively compares the Structure-Activity Relationships (SAR) of the meta-substituted (3-methoxy) and para-substituted (4-methoxy) aryloxypropanolamine scaffolds. By analyzing the spatial orientation of these substituents, researchers can predict receptor subtype selectivity (β1 vs. β2) and optimize rational drug design workflows.

SAR Causality: Meta vs. Para Substitution

The binding thermodynamics of aryloxypropanolamines are governed by three critical interactions within the β-AR binding pocket: an ionic salt bridge between the amine and Asp113, a hydrogen bond between the (S)-hydroxyl group and Asn312, and the hydrophobic/aromatic interactions of the phenoxy ring[1]. The position of the methoxy substituent fundamentally alters this third interaction:

  • Para-Substitution (4-Methoxy Analogs): Para-substituted aryloxypropanolamines project their substituents into an extracellular-facing accessory pocket that is specific to the β1-AR. This spatial elongation perfectly satisfies the steric constraints of the β1-receptor while creating steric clashes in the β2-receptor, thereby conferring high cardioselectivity (β1 > β2) [1].

  • Meta-Substitution (3-Methoxy Analogs): Meta-substituents alter the vector of the aromatic ring, causing the methoxy group to clash sterically with the restricted β1 pocket. Because they fail to reach the stabilizing residues that para-substituents engage, 3-methoxy derivatives typically exhibit non-selective β1/β2 antagonism, often with lower overall binding affinity [2].

SAR_Logic Core Aryloxypropanolamine Core (Salt Bridge to Asp113) Meta 3-Methoxy (Meta) Steric Clash in β1 Pocket Core->Meta Para 4-Methoxy (Para) Extends into β1 Accessory Pocket Core->Para NonSel Non-Selective β1/β2 Antagonism Meta->NonSel Sel Cardioselective β1 Antagonism Para->Sel

Structural impact of meta vs. para methoxy substitution on β-AR selectivity.

Quantitative Performance Comparison

To illustrate the functional impact of these structural differences, the table below summarizes the comparative binding affinities (Ki) of the N-isopropyl derivatives of these scaffolds. (Note: Primary amines exhibit ~100x lower affinity; thus, N-isopropyl data is used to reflect functional SAR trends).

Compound ScaffoldAromatic Substitutionβ1-AR Affinity (Ki, nM)β2-AR Affinity (Ki, nM)Selectivity Ratio (β1/β2)Pharmacological Profile
3-Methoxy Analog Meta (-OCH₃)~125~150~0.8 (Non-selective)Mixed β1/β2 Antagonist
4-Methoxy Analog Para (-OCH₃)~45~1800~40 (β1-Selective)Cardioselective β1 Antagonist

Experimental Methodologies

Protocol A: Regioselective Synthesis of Aryloxypropanolamines

To ensure a self-validating synthetic system, this protocol utilizes an isolable epoxide intermediate. Validating the epoxide prevents unreacted phenols from contaminating the amination step, which would otherwise complicate purification and skew biological assays.

  • Epoxidation: Dissolve 10 mmol of 3-methoxyphenol (or 4-methoxyphenol) in 20 mL of acetonitrile. Add 30 mmol of epichlorohydrin and 20 mmol of anhydrous K₂CO₃. Reflux for 12 hours under nitrogen.

  • Intermediate Validation (Critical Step): Filter the inorganic salts, concentrate the filtrate, and isolate the 1-(methoxyphenoxy)-2,3-epoxypropane via silica gel chromatography.

    • Causality Check: Validate via ¹H-NMR. The presence of characteristic epoxide proton multiplets at 2.7–3.3 ppm confirms successful conversion. Proceeding without this validation risks carrying over phenolic starting material.

  • Amination: Dissolve the validated epoxide in 15 mL of absolute ethanol. Add a 5-fold excess of the target amine (e.g., methanolic ammonia for the primary amine, or isopropylamine). Stir at 60°C in a sealed tube for 6 hours.

  • Purification: Evaporate the solvent under reduced pressure. Dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas to precipitate the aryloxypropanolamine hydrochloride salt. Recrystallize from ethanol/ether.

Synthesis_Workflow A Methoxyphenol (Meta or Para) C Epoxide Intermediate (NMR Validated) A->C B Epichlorohydrin + K2CO3 B->C D Amine Addition (Regioselective) C->D E Propanolamine HCl Salt D->E

Workflow for the regioselective synthesis of methoxy-substituted aryloxypropanolamines.

Protocol B: Radioligand Binding Assay (Receptor Selectivity)

This protocol measures the competitive displacement of a radioligand to determine the exact Ki values for β1 and β2 receptors [3].

  • Membrane Preparation: Harvest CHO cells stably expressing either human β1 or β2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[³H]-CGP12177 (a non-selective β-antagonist radioligand), and varying concentrations of the synthesized methoxy analogs (10⁻¹⁰ to 10⁻⁴ M). Incubate for 60 minutes at 25°C.

  • Filtration & Validation (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Check: The filters must be pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour prior to use. Because aryloxypropanolamines are basic amines, they will bind non-specifically to untreated glass fibers, artificially inflating the perceived receptor affinity and ruining the assay's self-validation.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure retained radioactivity using liquid scintillation counting. Calculate the IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

References

  • 1 - National Center for Biotechnology Information (PMC) 2.2 - Journal of Medicinal Chemistry (ACS Publications) 3.3 - Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

X-Ray Crystallography Validation of 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of validating complex pharmaceutical building blocks. 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS: 1609400-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of validating complex pharmaceutical building blocks. 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS: 1609400-65-8) [1] is a pivotal aryloxypropanolamine intermediate used in the synthesis of beta-adrenergic receptor antagonists (beta-blockers).

While routine analytical methods confirm bulk purity and 2D connectivity, they fail to capture the critical 3D solid-state conformation, the absolute configuration of the chiral center at C2, and the intricate hydrogen-bonding network of the hydrochloride salt. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities and provides a self-validating experimental protocol for absolute structural confirmation.

Analytical Modality Comparison

To select the optimal validation method, we must evaluate the capabilities and limitations of standard analytical techniques. Table 1 summarizes the performance metrics of SCXRD compared to Nuclear Magnetic Resonance (NMR), Powder X-Ray Diffraction (PXRD), and High-Resolution Mass Spectrometry (HRMS).

Table 1: Performance Matrix for Structural Validation of Aryloxypropanolamine Salts

Analytical ModalityPrimary OutputStereochemical ResolutionSalt Form / H-Bond ValidationSample RequirementQuantitative Resolution Limit
SCXRD (Gold Standard) 3D Atomic coordinatesAbsolute (via Flack parameter)Direct observation of Cl⁻ networkSingle crystal (0.1–0.3 mm)< 0.8 Å (Atomic level)
1D/2D NMR 2D ConnectivityRelative (via NOESY/J-coupling)Inferred (Solution state only)5–10 mg (Dissolved)N/A (Solution ensemble)
PXRD Phase ID / FingerprintNoneIndirect (Lattice fingerprint)10–50 mg (Powder)> 2.0 Å (Bulk lattice)
HRMS Exact Mass / FormulaNoneNone (Ions separated in gas phase)< 1 mg (Dissolved)1 ppm mass accuracy

Insight: While NMR and HRMS are excellent for confirming the chemical formula and solution-state connectivity, SCXRD is the only modality capable of directly visualizing the chloride anion's position and its hydrogen-bonding interactions with the protonated amine.

Experimental Protocol: SCXRD Validation

A robust structural validation protocol must be a self-validating system. The following step-by-step methodology explains not just what to do, but the causality behind each experimental choice.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride in 0.5 mL of high-purity methanol. Place this solution in a small inner vial. Place the inner vial inside a larger sealed chamber containing 5 mL of diethyl ether (anti-solvent).

  • Causality: Hydrochloride salts are highly soluble in polar protic solvents (methanol) but insoluble in non-polar/ethereal solvents (diethyl ether). Vapor diffusion allows the anti-solvent to slowly equilibrate into the methanol solution. This creates a thermodynamically controlled supersaturation, yielding diffraction-quality single crystals rather than kinetic precipitates (amorphous powders).

Step 2: Cryogenic Data Collection
  • Procedure: Select a crystal (approx. 0.2 x 0.1 x 0.1 mm), mount it on a MiTeGen loop using Paratone-N oil, and flash-cool it to 100 K in a nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a Cu-Kα microfocus source ( λ=1.54184 Å).

  • Causality: Collecting X-ray diffraction data at 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoids). This is critical for accurately locating the low-electron-density hydrogen atoms on the protonated amine ( −NH3+​ ) and hydroxyl ( −OH ) groups, which is necessary to map the hydrogen-bonding network. Cu-Kα radiation is chosen over Mo-Kα to maximize the anomalous dispersion signal of the oxygen and chlorine atoms, enabling absolute structure determination.

Step 3: Phase Problem Solution & Refinement
  • Procedure: Solve the structure using the dual-space algorithm in [2]. Perform full-matrix least-squares refinement on F2 using [3].

  • Causality & Self-Validation: SHELXT rapidly assigns the correct space group and initial atomic positions. OLEX2 refines the model. The protocol is self-validating: a final R1​ value of < 5% and a Goodness-of-Fit (GoF) near 1.0 confirm the model's accuracy. If the compound is chiral, the Flack parameter must refine to 0.0±0.1 to confirm the absolute configuration; a value near 1.0 indicates the inverted enantiomer.

Visualizing the Workflows

The following diagrams illustrate the logical progression of the SCXRD experiment and the decision matrix for selecting the appropriate analytical modality.

SCXRD_Workflow A 1. Compound Synthesis & Purity Check (>99% via HPLC) B 2. Crystallization (Vapor Diffusion: MeOH / Et2O) A->B C 3. Crystal Selection & Mounting (Paratone Oil, Loop) B->C D 4. X-ray Diffraction (Cryogenic 100K, Cu Kα) C->D E 5. Phase Problem Solution (SHELXT Dual-Space Algorithm) D->E F 6. Refinement & Validation (OLEX2, Anisotropic, H-atom riding) E->F

Figure 1: Step-by-step SCXRD workflow for validating hydrochloride salt structures.

Decision_Matrix Start Structural Validation Requirement Q1 Need Absolute Configuration & 3D H-Bond Network? Start->Q1 Q2 Need Solid-State Polymorph ID? Start->Q2 Q3 Need Bulk Purity & Connectivity? Start->Q3 SCXRD SCXRD (Gold Standard) Q1->SCXRD Yes PXRD PXRD (Fingerprinting) Q2->PXRD Yes NMR NMR & HRMS (Solution State) Q3->NMR Yes

Figure 2: Logical decision tree for selecting the appropriate analytical modality.

Data Interpretation & Mechanistic Insights

Upon successful refinement of the 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride crystal structure, several key mechanistic insights regarding its solid-state behavior are revealed:

  • The Hydrogen-Bonding Lattice: The chloride anion ( Cl− ) acts as a multi-dentate hydrogen bond acceptor. It coordinates tightly with the three protons of the primary amine ( −NH3+​ ) and the secondary hydroxyl group ( −OH ). This extensive intermolecular hydrogen-bonding network locks the molecule into a rigid 3D lattice, which explains the high melting point and excellent solid-state stability of the hydrochloride salt compared to its free-base counterpart.

  • Conformational Rigidity: The methoxyphenoxy ether linkage adopts a specific torsion angle that minimizes steric clash with the propanol backbone. SCXRD precisely measures these dihedral angles, providing empirical data that can be used to validate in silico molecular docking models for beta-adrenergic receptor binding.

By relying on SCXRD as the ultimate arbiter of structural truth, researchers can confidently proceed with downstream drug formulation, knowing the exact stereochemical and polymorphic state of their active pharmaceutical ingredient (API) building blocks.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.